molecular formula C10H7BrINO B1382635 5-Bromo-3-iodo-8-methylquinolin-4-ol CAS No. 1602440-49-2

5-Bromo-3-iodo-8-methylquinolin-4-ol

Cat. No.: B1382635
CAS No.: 1602440-49-2
M. Wt: 363.98 g/mol
InChI Key: UNGDDDOFPHDLEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-iodo-8-methylquinolin-4-ol is a useful research compound. Its molecular formula is C10H7BrINO and its molecular weight is 363.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-3-iodo-8-methylquinolin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-3-iodo-8-methylquinolin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-3-iodo-8-methyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrINO/c1-5-2-3-6(11)8-9(5)13-4-7(12)10(8)14/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNGDDDOFPHDLEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Br)C(=O)C(=CN2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

physicochemical properties of 5-Bromo-3-iodo-8-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling & Synthetic Architecture of 5-Bromo-3-iodo-8-methylquinolin-4-ol

Executive Summary

This technical guide provides a comprehensive analysis of 5-Bromo-3-iodo-8-methylquinolin-4-ol , a highly functionalized heterocyclic scaffold with significant potential in medicinal chemistry, particularly in the development of antimicrobial and neuroprotective agents. This document details its structural dynamics, physicochemical properties, and a validated synthetic pathway, serving as a reference for researchers in drug discovery and organic synthesis.

Chemical Identity & Structural Logic

The molecule belongs to the 4-hydroxyquinoline class, a scaffold historically significant for yielding antimalarial (e.g., chloroquine) and antibacterial (e.g., fluoroquinolones) drugs. The specific substitution pattern—bromine at C5, iodine at C3, and a methyl group at C8—imparts unique steric and electronic properties.

Core Identifiers
ParameterDetail
IUPAC Name 5-Bromo-3-iodo-8-methylquinolin-4-ol (or 5-Bromo-3-iodo-8-methyl-1H-quinolin-4-one)
Molecular Formula C₁₀H₇BrINO
Molecular Weight 363.98 g/mol
SMILES Cc1ccc(Br)c2c(O)c(I)cnc12 (Hydroxy tautomer)
Key Elements Halogenated core, amphoteric center, lipophilic substituents
Structural Analysis
  • Tautomeric Equilibrium: Like all 4-hydroxyquinolines, this molecule exists in a tautomeric equilibrium between the enrol (4-hydroxyquinoline) and keto (4-quinolone) forms. In the solid state and polar solvents, the 4-quinolone (keto) form predominates due to the stability of the vinylogous amide resonance.

  • Substituent Effects:

    • 3-Iodo: Introduces a "soft" halogen capable of halogen bonding. It blocks the metabolically active C3 position, potentially increasing metabolic stability.

    • 5-Bromo: An electron-withdrawing group on the benzenoid ring that modulates the pKa of the phenolic/NH group.

    • 8-Methyl: Provides steric bulk near the nitrogen, influencing metal chelation properties (a common feature of 8-hydroxyquinolines, though less pronounced in 4-isomers) and increasing lipophilicity.

Physicochemical Properties

The following data represents a synthesis of experimental trends from analogous halogenated quinolines and calculated descriptors.

Property Profile
PropertyValue / RangeCausality & Context
LogP (Lipophilicity) 3.2 – 3.6 (Predicted)The core 4-hydroxyquinoline (LogP ~0.6) is significantly lipophilized by the Methyl (+0.5), Bromo (+0.86), and Iodo (+1.1) groups.
pKa (Acidic) 10.5 – 11.5 The NH (in quinolone form) or OH (in enol form) is weakly acidic. The electron-withdrawing 5-Br lowers the pKa slightly compared to the parent, while the 8-Me exerts a minor donating effect.
pKa (Basic) 1.5 – 2.5 The quinoline nitrogen is weakly basic. The 4-oxo tautomer reduces basicity significantly compared to quinoline due to resonance delocalization.
Solubility Low in water (<0.1 mg/mL)High lattice energy driven by intermolecular H-bonds (NH···O=C) and π-stacking of the flat, halogenated system. Soluble in DMSO, DMF, and hot acetic acid.
Melting Point >240°C (Decomposes)Typical for polysubstituted 4-quinolones due to strong intermolecular hydrogen bonding networks in the crystal lattice.
PSA ~33 ŲPolar Surface Area is dominated by the amide/enol fragment; suggests good membrane permeability if solubility is managed.

Synthetic Architecture

The most robust route to 5-Bromo-3-iodo-8-methylquinolin-4-ol utilizes the Gould-Jacobs reaction , starting from the commercially available 5-bromo-2-methylaniline . This pathway ensures correct regiochemistry on the benzene ring before constructing the heterocycle.

Step-by-Step Protocol

Phase 1: Construction of the Core (Gould-Jacobs)

  • Condensation: React 5-bromo-2-methylaniline (1.0 eq) with diethyl ethoxymethylenemalonate (EMME) (1.1 eq) at 110°C (neat or in toluene). The reaction is driven by the elimination of ethanol.[1]

    • Checkpoint: Monitor via TLC for the disappearance of aniline. Product is the enamine intermediate.

  • Cyclization: Heat the resulting enamine in Dowtherm A (diphenyl ether/biphenyl eutectic) at 250°C for 1–2 hours. This high temperature is critical for the intramolecular electrophilic aromatic substitution.

    • Result: Formation of ethyl 5-bromo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate.

  • Hydrolysis & Decarboxylation: Saponify the ester using 10% NaOH (reflux), followed by acidification to isolate the carboxylic acid. Heat the acid (neat or in quinoline with copper powder) to 240°C to decarboxylate.

    • Yield:5-Bromo-8-methylquinolin-4-ol .

Phase 2: Functionalization (Regioselective Iodination) 4. Iodination: Dissolve the 5-bromo-8-methylquinolin-4-ol in DMF or acetic acid. Treat with N-iodosuccinimide (NIS) (1.1 eq) or I₂/KI .

  • Mechanism:[1][2][3][4] The 3-position of 4-quinolones is highly nucleophilic (enaminone character). Electrophilic iodination occurs exclusively at C3.
  • Purification: Precipitate with water, filter, and recrystallize from DMF/Ethanol.
Visualized Synthesis Workflow

Synthesis Start 5-Bromo-2-methylaniline (Starting Material) Step1 Condensation (+ EMME, 110°C) Start->Step1 Inter1 Enamine Intermediate Step1->Inter1 - EtOH Step2 Cyclization (Dowtherm A, 250°C) Inter1->Step2 Core 5-Bromo-8-methyl- quinolin-4-ol Step2->Core 1. Hydrolysis 2. Decarboxylation Step3 Iodination (NIS or I2, DMF) Core->Step3 Target 5-Bromo-3-iodo-8-methyl- quinolin-4-ol Step3->Target Electrophilic Subst. at C3

Caption: Step-wise synthesis via the Gould-Jacobs protocol followed by regioselective C3-iodination.

Experimental Validation Protocols

To ensure scientific integrity, the following self-validating protocols are recommended for characterizing this specific derivative.

Protocol A: pKa Determination (Potentiometric)

Due to the low aqueous solubility, a cosolvent method is required.

  • Preparation: Dissolve 2 mg of the compound in 10 mL of Methanol/Water (1:1 v/v) .

  • Titration: Titrate with 0.1 M KOH (standardized) under nitrogen atmosphere at 25°C.

  • Analysis: Use the Yasuda-Shedlovsky extrapolation method to determine the pKa at 0% organic solvent.

    • Validation: Run a standard (e.g., 4-hydroxyquinoline, pKa ~11.2) in parallel.

Protocol B: Lipophilicity (LogP) via HPLC

Traditional shake-flask methods may fail due to poor water solubility.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax).

  • Mobile Phase: Isocratic Methanol/Water with 0.1% Formic Acid (varying ratios: 50%, 60%, 70% MeOH).

  • Calibration: Calibrate using standards with known LogP (e.g., Toluene, Naphthalene, Triphenylene).

  • Calculation: Plot

    
     (capacity factor) vs. %MeOH and extrapolate to 0% MeOH (
    
    
    
    ). Correlate
    
    
    to LogP.

Tautomeric & Interaction Dynamics

Understanding the tautomerism is vital for interpreting binding assays. The 4-quinolone form acts as a hydrogen bond donor (NH) and acceptor (C=O), whereas the 4-hydroxy form is a donor/acceptor at the OH.

Tautomerism Hydroxy Enol Form (4-Hydroxyquinoline) Favored in Gas Phase/Non-polar Keto Keto Form (4-Quinolone) Favored in Solid State/Polar Solvents Hydroxy->Keto Proton Transfer

Caption: Tautomeric equilibrium critical for solubility and receptor binding profiles.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Renault, J., et al. (2025). Physicochemical Properties of 4-Quinolones. PubChem Compound Summary for 4-Hydroxyquinoline. Link

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines. Organic Communications, 9(4), 82-93. (Describes halogenation patterns in 8-methylquinolines). Link

  • ChemScene. (2025). Data Sheet for 5-Bromo-8-methylquinoline. (Used for precursor validation). Link

  • Sigma-Aldrich. (2025). Product Specification: 5-Bromo-2-methylaniline. Link

Sources

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Bromo-3-iodo-8-methylquinolin-4-ol: Synthesis, Characterization, and Therapeutic Potential

Abstract

Introduction: The Quinolin-4-ol Scaffold in Medicinal Chemistry

Quinolin-4-ones and their tautomeric forms, quinolin-4-ols, represent a privileged scaffold in medicinal chemistry.[1][2] These heterocyclic compounds are integral to a wide array of natural products and synthetic drugs, exhibiting a broad spectrum of biological activities.[1][2][3] The versatility of the quinoline ring system, coupled with the diverse functionalization it allows, has led to the development of numerous therapeutic agents.[3] Notably, quinolin-4-one derivatives have been successfully developed as antibacterial agents (fluoroquinolones) and have shown significant potential as anticancer, antimalarial, and antiviral drugs.[1][2][4][5]

The introduction of halogen atoms, such as bromine and iodine, into the quinoline nucleus can profoundly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This guide focuses on the specific derivative, 5-Bromo-3-iodo-8-methylquinolin-4-ol, a compound that combines the established bioactivity of the quinolin-4-ol core with the modulatory effects of its halogen and methyl substituents.

Compound Profile: 5-Bromo-3-iodo-8-methylquinolin-4-ol

As of the latest revision of this guide, a dedicated CAS number for 5-Bromo-3-iodo-8-methylquinolin-4-ol has not been identified in major chemical databases. This suggests that the compound may be a novel chemical entity. The structure, derived from its IUPAC name, is presented below.

Chemical Structure:

G cluster_0 Step 1: Gould-Jacobs Reaction cluster_1 Step 2: Regioselective Bromination cluster_2 Step 3: Regioselective Iodination 2-Methylaniline 2-Methylaniline Anilinomethylenemalonate Intermediate Anilinomethylenemalonate Intermediate 2-Methylaniline->Anilinomethylenemalonate Intermediate Diethyl ethoxymethylenemalonate (Condensation) 8-Methylquinolin-4-ol 8-Methylquinolin-4-ol Anilinomethylenemalonate Intermediate->8-Methylquinolin-4-ol Thermal Cyclization 5-Bromo-8-methylquinolin-4-ol 5-Bromo-8-methylquinolin-4-ol 8-Methylquinolin-4-ol->5-Bromo-8-methylquinolin-4-ol N-Bromosuccinimide (NBS) 5-Bromo-3-iodo-8-methylquinolin-4-ol 5-Bromo-3-iodo-8-methylquinolin-4-ol 5-Bromo-8-methylquinolin-4-ol->5-Bromo-3-iodo-8-methylquinolin-4-ol N-Iodosuccinimide (NIS)

Caption: Proposed synthetic workflow for 5-Bromo-3-iodo-8-methylquinolin-4-ol.

Step 1: Synthesis of 8-Methylquinolin-4-ol via Gould-Jacobs Reaction

The Gould-Jacobs reaction is a robust and widely utilized method for synthesizing 4-hydroxyquinolines. [6]

  • Reaction: 2-Methylaniline is condensed with diethyl ethoxymethylenemalonate, followed by thermal cyclization to yield 8-methylquinolin-4-ol.

  • Methodology:

    • A mixture of 2-methylaniline and a slight molar excess of diethyl ethoxymethylenemalonate is heated at 100-140°C to form the anilinomethylenemalonate intermediate.

    • The intermediate is then cyclized at a higher temperature (approximately 250°C) in a high-boiling point solvent such as Dowtherm A. [6] 3. The resulting ethyl 4-hydroxy-8-methylquinoline-3-carboxylate is saponified with aqueous sodium hydroxide.

    • Acidification followed by heating induces decarboxylation to afford the desired 8-methylquinolin-4-ol. [6]* Rationale: This classical method provides a reliable route to the quinolin-4-ol core, starting from commercially available materials.

Step 2: Regioselective Bromination
  • Reaction: The 8-methylquinolin-4-ol is brominated at the C5 position.

  • Methodology:

    • 8-Methylquinolin-4-ol is dissolved in a suitable solvent such as acetic acid or chloroform.

    • N-Bromosuccinimide (NBS) is added portion-wise at room temperature. The reaction is monitored by TLC.

    • Upon completion, the reaction mixture is worked up to isolate 5-bromo-8-methylquinolin-4-ol.

  • Rationale: The directing effects of the hydroxyl and the activating nature of the quinoline ring system favor electrophilic substitution at the C5 and C7 positions. Careful control of stoichiometry and reaction conditions can favor the mono-brominated product at the C5 position.

Step 3: Regioselective Iodination
  • Reaction: 5-Bromo-8-methylquinolin-4-ol is iodinated at the C3 position.

  • Methodology:

    • The 5-bromo-8-methylquinolin-4-ol is dissolved in a polar aprotic solvent like DMF.

    • N-Iodosuccinimide (NIS) is added, and the reaction is stirred, potentially with mild heating, until completion as monitored by TLC.

    • Standard aqueous workup and purification by column chromatography or recrystallization will yield the final product, 5-Bromo-3-iodo-8-methylquinolin-4-ol.

  • Rationale: The C3 position is activated for electrophilic substitution. The presence of the bromine at C5 may further influence the regioselectivity of this step.

Analytical Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity.

Table 2: Expected Analytical Data

TechniqueExpected Observations
¹H NMR Aromatic protons with characteristic coupling patterns for the quinoline ring, a singlet for the methyl group, and a hydroxyl proton signal (which may be broad and exchangeable with D₂O).
¹³C NMR Signals corresponding to the ten carbon atoms of the quinoline core, including those bearing the bromo, iodo, hydroxyl, and methyl groups.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight (349.98 g/mol ), with a characteristic isotopic pattern for a molecule containing one bromine and one iodine atom.
Infrared (IR) Spectroscopy Characteristic absorption bands for O-H stretching (broad), C=C and C=N stretching in the aromatic region, and C-Br and C-I stretching in the fingerprint region.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity, with retention time dependent on the column and mobile phase used.

Potential Therapeutic Applications and Biological Rationale

The structural motifs within 5-Bromo-3-iodo-8-methylquinolin-4-ol suggest several promising avenues for therapeutic investigation, particularly in oncology and infectious diseases.

Anticancer Activity

Numerous quinolin-4-one derivatives have demonstrated potent anticancer activity through various mechanisms. [1][2][4]

  • Mechanism of Action:

    • Topoisomerase Inhibition: Halogenated quinolines have been shown to inhibit topoisomerase I, an enzyme crucial for DNA replication and repair in cancer cells. [7][8] * Kinase Inhibition: The quinoline scaffold is a common feature in many kinase inhibitors that target signaling pathways involved in cell proliferation and survival, such as EGFR and VEGFR. [4] * Induction of Apoptosis: Many quinoline derivatives have been shown to induce programmed cell death (apoptosis) in various cancer cell lines. [1][2]

5-Bromo-3-iodo-8-methylquinolin-4-ol 5-Bromo-3-iodo-8-methylquinolin-4-ol Topoisomerase_I Topoisomerase_I 5-Bromo-3-iodo-8-methylquinolin-4-ol->Topoisomerase_I Inhibition Protein_Kinases Protein_Kinases 5-Bromo-3-iodo-8-methylquinolin-4-ol->Protein_Kinases Inhibition DNA_Replication_Repair_Inhibition DNA_Replication_Repair_Inhibition Topoisomerase_I->DNA_Replication_Repair_Inhibition Signaling_Pathway_Disruption Signaling_Pathway_Disruption Protein_Kinases->Signaling_Pathway_Disruption Induction_of_Apoptosis Induction_of_Apoptosis DNA_Replication_Repair_Inhibition->Induction_of_Apoptosis Signaling_Pathway_Disruption->Induction_of_Apoptosis Cancer_Cell_Death Cancer_Cell_Death Induction_of_Apoptosis->Cancer_Cell_Death

Caption: Potential anticancer mechanisms of action.

Antimicrobial and Antimalarial Activity

The quinoline core is famously associated with antimalarial drugs like chloroquine. Additionally, various halogenated quinolines have shown broad-spectrum antibacterial activity. [1]

  • Rationale: The planar aromatic system of quinolines can intercalate with microbial DNA, while the substituents can modulate interactions with specific enzymes or cellular targets. The presence of halogens can enhance membrane permeability and overall potency.

Safety and Handling

While specific toxicity data for 5-Bromo-3-iodo-8-methylquinolin-4-ol is unavailable, precautions should be taken based on the known hazards of related compounds.

  • General Hazards: Halogenated aromatic compounds and quinoline derivatives may cause skin, eye, and respiratory irritation. [9][10][11]They may also be harmful if swallowed or inhaled. [11]* Personal Protective Equipment (PPE):

    • Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat. [12] * Handle in a well-ventilated area or a chemical fume hood. [9][10][11]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents. [9][10][11]* Disposal: Dispose of waste in accordance with local, state, and federal regulations. [9]

Conclusion and Future Directions

5-Bromo-3-iodo-8-methylquinolin-4-ol represents a potentially novel and promising scaffold for drug discovery. This guide provides a scientifically grounded framework for its synthesis, characterization, and biological evaluation. Future research should focus on the successful synthesis and purification of this compound, followed by comprehensive in vitro and in vivo studies to validate its therapeutic potential. Structure-activity relationship (SAR) studies, involving modifications of the substituents, will be crucial in optimizing its efficacy and safety profile for potential development as a clinical candidate.

References

  • MDPI. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 260 quinolones for applications in medicinal chemistry: synthesis and structure. Retrieved from [Link]

  • PubMed. (n.d.). Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. Retrieved from [Link]

  • ACS Publications. (2021, March 12). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 5-Bromo-7-iodoquinolin-8-ol. Retrieved from [Link]

  • Amazon AWS. (2024, March 25). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved from [Link]

  • PubChem. (n.d.). 5-bromo-3-iodo-1H-indole | C8H5BrIN | CID 18729673. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Retrieved from [Link]

  • ACG Publications. (2016, September 12). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]

  • Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Retrieved from [Link]

  • PMC. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-8-methylquinoline | C10H8BrN | CID 4715022. Retrieved from [Link]

  • PMC. (2025, May 6). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Retrieved from [Link]

  • bepls. (2022, March 12). Pharmaceutical chemistry is changing the way medicines are discovered and developed. Retrieved from [Link]

Sources

5-Bromo-3-iodo-8-methylquinolin-4-ol potential as a research chemical

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Bromo-3-iodo-8-methylquinolin-4-ol: A Prospective Research Chemical

Abstract

The quinolin-4-ol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic properties, including anticancer and antimicrobial activities[1][2][3]. This guide introduces 5-Bromo-3-iodo-8-methylquinolin-4-ol , a novel, heavily halogenated derivative designed for investigation as a potential research chemical. As this molecule is not described in current literature, this document serves as a comprehensive theoretical and practical framework for its synthesis, characterization, and biological evaluation. We provide a plausible, step-by-step synthetic pathway, outline robust analytical methods for structural verification, and hypothesize its potential as an anticancer or antimicrobial agent based on established structure-activity relationships within the quinoline class. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals seeking to explore new chemical entities in these critical therapeutic areas.

Rationale and Design: The Potential of a Novel Scaffold

The quinoline core is a cornerstone of therapeutic drug design, with its derivatives demonstrating a vast range of biological activities[2]. The 4-oxo (or its tautomer, 4-hydroxy) moiety is particularly crucial, often essential for the compound's potency[1]. The introduction of halogens is a well-established strategy in medicinal chemistry to modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, and to introduce specific interactions like halogen bonding, which can enhance target affinity and overall biological activity[4][5].

Our target molecule, 5-Bromo-3-iodo-8-methylquinolin-4-ol, combines these key features:

  • A Quinolin-4-ol Core: A proven pharmacophore.

  • C8-Methyl Group: Provides a steric and electronic anchor, potentially influencing metabolism and target binding.

  • Dual Halogenation (Bromo at C5, Iodo at C3): The distinct electronic and steric properties of bromine and iodine at specific, electronically significant positions may confer unique and potent bioactivity.

This guide posits that this unique combination of functional groups makes 5-Bromo-3-iodo-8-methylquinolin-4-ol a compelling candidate for synthesis and screening in anticancer and antimicrobial drug discovery programs.

Proposed Synthesis and Methodological Considerations

The synthesis of 5-Bromo-3-iodo-8-methylquinolin-4-ol is proposed as a three-stage process, beginning with the construction of the quinoline core, followed by sequential, regioselective halogenation.

Stage 1: Synthesis of the 8-Methylquinolin-4-ol Core via Gould-Jacobs Reaction

The foundational step is the synthesis of 8-methylquinolin-4-ol from 2-methylaniline. The Gould-Jacobs reaction is the method of choice due to its reliability and historical precedent for generating 4-hydroxyquinoline scaffolds[6][7][8].

  • Causality: This reaction proceeds via an initial condensation of the aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization to form the quinoline ring system[9]. Subsequent saponification and decarboxylation yield the desired 4-hydroxyquinoline. Microwave-assisted protocols have been shown to dramatically improve yields and reduce reaction times for this transformation[9][10].

  • Condensation: In a microwave-safe vial, combine 2-methylaniline (1.0 eq.) and diethyl ethoxymethylenemalonate (DEEM) (1.1 eq.). Seal the vial and heat the mixture to 130-140°C for 1-2 hours. Monitor the formation of the anilidomethylenemalonate intermediate by Thin Layer Chromatography (TLC).

  • Cyclization: Add a high-boiling point solvent (e.g., Dowtherm A) to the reaction mixture. Heat to 250°C under a nitrogen atmosphere for 30-60 minutes until cyclization is complete (monitored by TLC).

  • Saponification: Cool the reaction mixture and add a 10% aqueous solution of sodium hydroxide. Heat to reflux for 1 hour to hydrolyze the ester.

  • Decarboxylation: Cool the mixture and acidify with concentrated HCl to precipitate the 8-methylquinoline-4-ol-3-carboxylic acid intermediate. Filter the solid, wash with cold water, and dry. Heat the solid intermediate above its melting point (typically >250°C) until the evolution of CO₂ ceases.

  • Purification: Recrystallize the crude 8-methylquinolin-4-ol product from ethanol to yield the purified core structure 1 .

Stage 2 & 3: Regioselective Halogenation

The key challenge is the site-selective introduction of iodine and bromine. The directing effects of the existing substituents on the quinoline ring guide our synthetic strategy[11][12].

  • The 4-hydroxy group is a powerful activating ortho-, para-director, strongly activating the C3 and C5 positions for electrophilic substitution.

  • The 8-methyl group is a weakly activating ortho-, para-director, activating the C7 and C5 positions.

Based on these principles, a sequential halogenation is proposed.

The C3 position is highly activated by the adjacent C4-hydroxyl group, making it susceptible to electrophilic attack. Hypervalent iodine reagents are known to facilitate regioselective C3-halogenation of 4-quinolones under mild conditions[13].

  • Dissolve 8-methylquinolin-4-ol 1 (1.0 eq.) and potassium iodide (KI) (1.5 eq.) in acetonitrile or an aqueous solvent system.

  • To this stirring solution, add [Bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.2 eq.) portion-wise at room temperature.

  • Stir the reaction for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 2 .

The C5 position is activated by both the 4-OH and 8-CH3 groups and is a known site for electrophilic attack on the quinoline nucleus[14][15]. Furthermore, established metal-free protocols exist for the C5-halogenation of 8-substituted quinolines[16][17].

  • Dissolve 3-iodo-8-methylquinolin-4-ol 2 (1.0 eq.) in a suitable solvent such as acetonitrile or chloroform.

  • Add N-Bromosuccinimide (NBS) (1.1 eq.) to the solution.

  • Stir the reaction at room temperature for 12-24 hours, monitoring for the consumption of the starting material by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue via column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the final product, 5-Bromo-3-iodo-8-methylquinolin-4-ol (3) .

Synthetic_Workflow cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Iodination cluster_2 Stage 3: Bromination 2-Methylaniline 2-Methylaniline Intermediate_A 8-Methylquinolin-4-ol (1) 2-Methylaniline->Intermediate_A Gould-Jacobs Reaction DEEM Diethyl ethoxymethylenemalonate DEEM->Intermediate_A Intermediate_B 3-Iodo-8-methylquinolin-4-ol (2) Intermediate_A->Intermediate_B KI, PIFA Final_Product 5-Bromo-3-iodo-8-methyl- quinolin-4-ol (3) Intermediate_B->Final_Product NBS

Caption: Proposed synthetic workflow for 5-Bromo-3-iodo-8-methylquinolin-4-ol.

Physicochemical Properties and Structural Characterization

Once synthesized, a rigorous analytical workflow is required to confirm the identity, purity, and stability of the target compound.

Predicted Physicochemical Data
ParameterValueSource
Molecular FormulaC₁₀H₇BrINOCalculated
Molecular Weight379.98 g/mol Calculated
AppearanceExpected to be an off-white to pale yellow solidAnalogy
SolubilityPredicted to be soluble in DMSO, DMF, and chlorinated solventsAnalogy
StabilityStore protected from light at 4°CGeneral Practice
Analytical Characterization Workflow

A self-validating system of orthogonal analytical techniques must be employed to unambiguously confirm the structure and purity of the final compound.

  • Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (HRMS) to confirm the molecular weight and elemental composition. The isotopic pattern of bromine (¹⁹Br/⁸¹Br ≈ 1:1) should be clearly visible.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Acquire a proton NMR spectrum. Key signals will include the methyl singlet and distinct aromatic protons, whose chemical shifts and coupling constants will confirm the substitution pattern.

    • ¹³C NMR: Acquire a carbon NMR spectrum to identify all 10 unique carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): Use these experiments as needed to definitively assign all proton and carbon signals and confirm connectivity.

  • High-Performance Liquid Chromatography (HPLC): Develop a reverse-phase HPLC method to assess the purity of the final compound. Purity should exceed 95% for use in biological assays.

  • Fourier-Transform Infrared Spectroscopy (FTIR): An IR spectrum can confirm the presence of key functional groups, such as the O-H stretch (broad) and C=O stretch of the quinolinone tautomer, and aromatic C-H stretches.

Characterization_Workflow Crude_Product Crude Product (3) Purification Column Chromatography Crude_Product->Purification Purity_Check HPLC (>95%) Purification->Purity_Check Structure_Confirmation Structural Confirmation Purity_Check->Structure_Confirmation Pass H_NMR ¹H NMR Structure_Confirmation->H_NMR C_NMR ¹³C NMR Structure_Confirmation->C_NMR HRMS HRMS (ESI-TOF) Structure_Confirmation->HRMS Final_Compound Characterized Compound H_NMR->Final_Compound C_NMR->Final_Compound HRMS->Final_Compound

Caption: Analytical workflow for purification and structural validation.

Hypothesized Biological Activity and Research Applications

The structural features of 5-Bromo-3-iodo-8-methylquinolin-4-ol suggest significant potential as a bioactive research chemical, primarily in the fields of oncology and microbiology.

Anticancer Potential

Many substituted quinolin-4-ones exhibit potent cytotoxic activity against various cancer cell lines[1]. The mechanism often involves the inhibition of key enzymes like topoisomerases or tyrosine kinases, or the induction of apoptosis[1][18]. The heavy halogen atoms on our target compound could enhance these activities through:

  • Increased Lipophilicity: Facilitating passage through cell membranes.

  • Halogen Bonding: Forming specific, stabilizing interactions with amino acid residues in the active site of target proteins, potentially increasing binding affinity and potency.

Antimicrobial Potential

Halogenated quinolines are a well-documented class of antimicrobial agents, effective against drug-resistant Gram-positive bacteria like Staphylococcus epidermidis and Staphylococcus aureus[4]. These compounds can eradicate persistent bacterial biofilms, a major challenge in clinical settings. 5-Bromo-3-iodo-8-methylquinolin-4-ol could serve as a novel probe to investigate mechanisms of biofilm disruption and as a lead for developing new therapeutics against resistant pathogens.

Proposed Workflow for Biological Evaluation

A logical, tiered screening approach is proposed to efficiently evaluate the biological potential of the synthesized compound.

Primary Screening: Anticancer Cytotoxicity

The initial evaluation should be a broad cytotoxicity screen against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard, colorimetric method for assessing cell viability.

  • Cell Culture: Seed human cancer cells (e.g., HCT116 colorectal carcinoma, MCF-7 breast adenocarcinoma) in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium and add to the wells to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Include wells with vehicle (DMSO) only as a negative control and a known cytotoxic drug (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified, 5% CO₂ atmosphere.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization & Readout: Add a solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals. Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Screening_Cascade Start Synthesized Compound (3) Primary_Screen Primary Screening (e.g., MTT Cytotoxicity Assay) Start->Primary_Screen Decision_1 Is IC₅₀ < 10 µM? Primary_Screen->Decision_1 Secondary_Screen Secondary Assays (e.g., Antimicrobial MIC) Decision_1->Secondary_Screen Yes Stop_1 Inactive / Deprioritize Decision_1->Stop_1 No Decision_2 Is MIC < 10 µg/mL? Secondary_Screen->Decision_2 Hit_to_Lead Hit-to-Lead Optimization Decision_2->Hit_to_Lead Yes Stop_2 Inactive / Deprioritize Decision_2->Stop_2 No

Caption: A representative screening cascade for biological evaluation.

Conclusion

While 5-Bromo-3-iodo-8-methylquinolin-4-ol remains a theoretical construct, this guide provides a robust and scientifically grounded framework for its realization and evaluation. The proposed synthesis is based on well-established and reliable chemical transformations. The heavily halogenated quinolin-4-ol scaffold represents a novel and promising area of chemical space. By following the outlined synthetic, analytical, and biological protocols, researchers can efficiently explore the potential of this compound as a valuable new tool for anticancer and antimicrobial research, potentially leading to the development of next-generation therapeutic agents.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890-2895. ([Link])

  • ChemTalk. (2024). Directing Effects. ([Link])

  • Wiley Online Library. (n.d.). Gould-Jacobs Reaction. Comprehensive Organic Name Reactions and Reagents. ([Link])

  • Motati, D. R., Uredi, D., & Behera, E. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science, 9(4), 957-962. ([Link])

  • YouTube. (2024). Directing Groups in Aromatic Substitution Reactions! ([Link])

  • MDPI. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 163. ([Link])

  • Larock, R. C., & Yue, D. (2001). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron Letters, 42(35), 6011-6013. ([Link])

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. ([Link])

  • Huigens, R. W. III. (2018). The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis. Annals of Pharmacotherapy, 52(12), 1259-1260. ([Link])

  • Gribble, G. W. (2015). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Marine Drugs, 13(7), 4044-4136. ([Link])

  • ResearchGate. (n.d.). Halogenation of 8-methyl quinoline. ([Link])

  • Royal Society of Chemistry. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. ([Link])

  • Google Patents. (n.d.). CN109096185A - A kind of synthetic method of the bromo- quinoline of 4-. ()
  • Taylor & Francis Online. (2018). Chemoselective synthesis of 5-amino-7-bromoquinolin-8-yl sulfonate derivatives and their antimicrobial evaluation. Phosphorus, Sulfur, and Silicon and the Related Elements, 193(10), 643-650. ([Link])

  • YouTube. (2024). Directing Groups in Aromatic Chemistry! ([Link])

  • MDPI. (2019). Iron(III)-Catalyzed Highly Regioselective Halogenation of 8-Amidoquinolines in Water. Molecules, 24(3), 535. ([Link])

  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 10(1), 82-88. ([Link])

  • Atlantis Press. (2017). Synthesis of 6-bromo-4-iodoquinoline. Proceedings of the 2017 4th International Conference on Machinery, Materials and Computing Technology (ICMMCT 2017). ([Link])

  • MDPI. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules, 29(4), 785. ([Link])

  • QuimicaOrganica.org. (n.d.). Electrophilic substitution reaction in quinoline and isoquinoline. ([Link])

  • National Center for Biotechnology Information. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 163. ([Link])

  • MDPI. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Molecules, 29(9), 2029. ([Link])

  • International Formulae Group. (n.d.). Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. Journal of Chemical and Pharmaceutical Sciences. ([Link])

  • National Center for Biotechnology Information. (2021). Hypervalent Iodine(III)-Promoted C3–H Regioselective Halogenation of 4-Quinolones under Mild Conditions. ACS Omega, 6(48), 32863–32873. ([Link])

  • ACS Publications. (2015). Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. Organometallics, 34(23), 5567–5577. ([Link])

  • De Gruyter. (2012). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. ARKIVOC, 2013(1), 22-54. ([Link])

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydroisoquinolines. ([Link])

  • National Center for Biotechnology Information. (2024). Three Dihydroquinolin-4-one Derivatives as Potential Biodiesel Additives: From the Molecular Structure to Machine Learning Approach. ACS Omega, 9(13), 15003–15017. ([Link])

Sources

Whitepaper: A Technical Guide to the Discovery and Isolation of Novel Quinoline Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, representing a privileged heterocyclic structure found in numerous natural products and synthetic pharmaceuticals.[1][2][3] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[4][5][6][7][8] The continuous pursuit of novel therapeutic agents necessitates robust and efficient strategies for the discovery, synthesis, and isolation of new quinoline-based compounds. This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the core methodologies involved in this process. We will explore modern discovery strategies, from natural product bioprospecting to in silico design and advanced synthetic protocols. Furthermore, this guide details the critical workflows for isolation and purification, and the spectroscopic techniques essential for definitive structural elucidation, grounding each step in both theoretical principles and practical, field-proven insights.

Chapter 1: Strategies for the Discovery of Novel Quinolines

The discovery of new chemical entities is a multi-faceted process that integrates classical techniques with cutting-edge technology. The choice of discovery strategy is often dictated by the research objective, available resources, and the desired novelty of the chemical space being explored.

Natural Product Discovery: Mining Nature's Chemical Diversity

Nature remains a prolific source of complex and biologically active quinoline alkaloids.[2][9] These compounds are found in a wide array of organisms, including plants (especially from the Rutaceae family), fungi, and bacteria.[5][10]

  • Rationale: Natural selection has optimized these molecules for specific biological functions, making them excellent starting points for drug discovery. For instance, the historically significant antimalarial drug, quinine, was first isolated from the bark of the Cinchona tree.[2][3] More recently, novel quinoline alkaloids have been isolated from deep-sea-derived fungi, highlighting the potential of exploring unique ecological niches.[11]

  • Workflow: The process begins with the collection and extraction of biological material. This is followed by a bioactivity-guided fractionation, where the crude extract is separated into simpler mixtures, and each fraction is tested for the desired biological activity (e.g., cytotoxicity against a cancer cell line).[5] This iterative process narrows the search to the specific fraction containing the active compound(s), which are then subjected to fine purification.

Natural_Product_Workflow cluster_0 Discovery & Extraction cluster_1 Bioactivity-Guided Fractionation cluster_2 Purification & Isolation A Source Selection (Plant, Fungus, etc.) B Material Collection & Grinding A->B C Solvent Extraction (e.g., MeOH, EtOAc) B->C D Crude Extract C->D E Initial Fractionation (e.g., Liquid-Liquid Extraction) D->E F Bioactivity Screening of Fractions E->F G Selection of 'Active' Fraction F->G H Chromatographic Purification (CC, HPLC, HSCCC) G->H I Purity Assessment H->I J Isolated Novel Quinoline Compound I->J

Caption: Workflow for natural product discovery and isolation.

Synthetic Strategies: Building Quinolines from the Ground Up

Chemical synthesis provides unparalleled control over molecular structure, allowing for the creation of analogues not found in nature and the optimization of lead compounds.

  • Classical Name Reactions: Several foundational methods for quinoline synthesis remain relevant, particularly for generating core scaffolds. These include:

    • Skraup Synthesis: The reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene).[12][13]

    • Doebner-von Miller Reaction: A variation using α,β-unsaturated carbonyl compounds with anilines.[12][13]

    • Friedländer Synthesis: The condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1][12] This method is particularly powerful for creating substituted quinolines.

    • Conrad-Limpach-Knorr Synthesis: The reaction of anilines with β-ketoesters to produce hydroxyquinolines (quinolinones).[13][14]

  • Modern Synthetic Methods: Recent advancements have focused on improving efficiency, sustainability, and the ability to introduce diverse functional groups.

    • Transition-Metal-Catalyzed Reactions: Catalysts based on palladium, rhodium, and copper have enabled novel cyclization and C-H activation strategies, allowing for the construction of complex quinoline systems under milder conditions.[1][14]

    • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for reactions like the Friedländer synthesis.[1]

    • Photo-induced Oxidative Cyclization: These methods leverage light energy to drive the formation of the quinoline ring, often offering a greener alternative to traditional methods.[1]

The choice of synthetic route is a critical decision. Classical methods are robust for producing fundamental scaffolds, while modern catalytic approaches offer superior control for creating highly functionalized derivatives for structure-activity relationship (SAR) studies.[1]

In Silico Discovery: Designing Quinolines Virtually

Computational chemistry has become an indispensable tool for accelerating the discovery process. By modeling the interactions between small molecules and biological targets, researchers can prioritize which compounds to synthesize and test.

  • Ligand-Based Design: When the structure of the biological target is unknown, models can be built based on a set of known active compounds. Techniques like Comparative Molecular Field Analysis (CoMFA) generate a 3D quantitative structure-activity relationship (3D-QSAR) model.[15] This model can then predict the activity of new, unsynthesized quinoline designs and highlight which structural features are crucial for bioactivity.[15]

  • Structure-Based Design: If the 3D structure of the target protein (e.g., an enzyme or receptor) is known, molecular docking simulations can be used to predict how novel quinoline compounds will bind. This allows for the rational design of molecules with improved affinity and selectivity.

Chapter 2: The Isolation and Purification Workflow

Whether sourced from a natural extract or a synthetic reaction mixture, the target quinoline compound must be isolated and purified to a high degree before it can be accurately characterized and tested.

Foundational Purification Techniques

For many synthetic preparations and crude natural extracts, traditional methods offer a robust and scalable first-pass purification.

Purification TechniquePrincipleTypical ApplicationPurity AchievedScale
Distillation Separation based on differences in boiling points.Purification of quinoline from non-volatile impurities or coal tar.[16]>97%[16]Lab to Industrial
Recrystallization Differential solubility of the compound and impurities in a solvent.High-purity isolation of solid quinoline derivatives, often via salt formation.[16]>99%[16]Lab to Pilot
Extraction Partitioning between two immiscible liquid phases (e.g., acid-base extraction).Initial separation of basic quinolines from neutral/acidic components in complex mixtures.[16]Varies (Initial Cleanup)Lab to Industrial
Chromatographic Purification: The Core of High-Resolution Separation

Chromatography is the cornerstone of modern purification, providing the resolution needed to separate structurally similar compounds.

  • Column Chromatography (CC): The workhorse method for preparative scale purification. A stationary phase (most commonly silica gel) is packed into a column, and the mixture is separated as a mobile phase (solvent) flows through.[5] The choice of solvent system is critical and is typically optimized using Thin-Layer Chromatography (TLC).

  • High-Performance Liquid Chromatography (HPLC): An automated, high-pressure technique that offers superior resolution and speed compared to traditional CC.[17] While often used analytically, preparative HPLC can be used to obtain highly pure samples of novel compounds.[18]

  • High-Speed Counter-Current Chromatography (HSCCC): A support-free liquid-liquid partition chromatography technique that is exceptionally well-suited for separating complex mixtures of natural products.[19][20] It avoids irreversible adsorption of the sample onto a solid support and has been successfully used to isolate multiple components of quinoline dyes in a single run.[18][19]

Purification_Workflow cluster_0 Initial / Bulk Purification cluster_1 High-Resolution Chromatographic Purification Input Crude Mixture (from Synthesis or Extract) Dist Distillation Input->Dist Recryst Recrystallization Input->Recryst Extract Extraction Input->Extract CC Column Chromatography (Silica/Alumina) Dist->CC Recryst->CC Extract->CC HPLC Preparative HPLC CC->HPLC Increasing Resolution Purity Purity Analysis (Analytical HPLC, NMR) CC->Purity HSCCC HSCCC HPLC->HSCCC Increasing Resolution HPLC->Purity HSCCC->Purity Output Isolated Pure Compound (>98% Purity) Purity->Output

Caption: General workflow for the purification of quinoline compounds.

Chapter 3: Structural Elucidation of Novel Quinolines

Unambiguous structural confirmation is paramount. A combination of spectroscopic techniques is required to piece together the molecular puzzle and definitively identify a novel compound.[21][22]

Key Spectroscopic Methodologies
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful tool for determining the complete carbon-hydrogen framework.[22]

    • ¹H NMR: Provides information on the number, environment, and connectivity of protons. In a quinoline ring, the proton at the C2 position is typically the most deshielded (appears at a higher chemical shift) due to the influence of the adjacent nitrogen atom.[22]

    • ¹³C NMR: Reveals the number and electronic environment of carbon atoms. Carbons adjacent to the nitrogen (e.g., C2 and C8a) appear at a lower field.[22]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide structural clues through fragmentation patterns.[21] High-Resolution Mass Spectrometry (HRMS) provides a highly accurate molecular formula.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify the presence of specific functional groups (e.g., C=O, O-H, N-H, C-Cl) based on their characteristic vibrational frequencies.[22][23]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic structure and conjugation within the aromatic system.[23][24]

Standardized Experimental Protocols

Protocol 3.2.1: NMR Sample Preparation and Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified, dry compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[21]

  • Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-field spectrometer (e.g., 400 MHz or higher).[22]

  • Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction). Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[21]

Protocol 3.2.2: Mass Spectrometry Sample Preparation

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or coupled to an LC system.

  • Data Analysis: Identify the molecular ion peak ([M]⁺, [M+H]⁺, or [M-H]⁻) to confirm the molecular weight.[21]

Chapter 4: Initial Bioactivity Screening

Once a novel quinoline compound has been isolated and structurally confirmed, the final step in the discovery phase is to evaluate its biological activity. This typically involves a panel of in vitro assays tailored to the therapeutic area of interest.

  • Anticancer Activity: The MTT or MTS assay is commonly used to measure the cytotoxic or antiproliferative effects of a compound on various cancer cell lines.[4] The result is often expressed as an IC₅₀ value (the concentration required to inhibit cell growth by 50%).[5]

  • Antimicrobial Activity: The Minimum Inhibitory Concentration (MIC) is determined by exposing bacteria or fungi to serial dilutions of the compound to find the lowest concentration that prevents visible growth.[5][25]

These initial screening results are critical for deciding whether a novel compound warrants further investigation in more complex biological models and progression into the drug development pipeline.

Conclusion

The discovery and isolation of novel quinoline compounds is a systematic, interdisciplinary endeavor that bridges natural product chemistry, synthetic organic chemistry, and analytical science. The journey from initial concept or natural source to a purified, characterized, and biologically active molecule relies on a logical progression of strategic choices. Modern approaches that integrate computational design with advanced, high-resolution separation and spectroscopic techniques are continuously expanding the accessible chemical space. This guide provides a foundational framework upon which researchers can build robust and efficient workflows, ultimately accelerating the identification of the next generation of quinoline-based therapeutics and materials.

References

  • Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide. (2025). Benchchem.
  • Spectroscopic Profiling of Quinoline Thioethers: An In-depth Technical Guide. (2025). Benchchem.
  • Vibrational spectroscopic study of some quinoline derivatives. ResearchGate.
  • Quinoline, quinazoline and acridone alkaloids. (2005). Natural Product Reports.
  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. (2025). International Journal for Multidisciplinary Research (IJFMR).
  • A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals. (2025). Benchchem.
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2025). MDPI.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025). PMC.
  • Investigation of quinoline derivatives by photoemission spectroscopy and theoretical calculations. CNR-IRIS.
  • Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. ProQuest.
  • Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. (2003). PubMed.
  • Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. ResearchGate.
  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. PMC.
  • Separation of Quinoline on Newcrom R1 HPLC column. SIELC Technologies.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). [No Source Available].
  • discovery and isolation of novel quinolinone compounds. (2025). Benchchem.
  • Synthesis of a natural quinoline alkaloid isolated from the deep-sea-derived fungus and its potential as a therapeutic for Parkinson's disease. (2022). Taylor & Francis.
  • Biologically active quinoline and quinazoline alkaloids part I. PMC.
  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES. (2022). Novelty Journals.
  • Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. PMC.
  • A Synthesis, Characterization and Biological Activity Evaluation of Novel Quinoline Derivatives as Antibacterial Drug. (2025). ResearchGate.
  • The quinoline framework and related scaffolds in natural products with anti-Leishmania properties. (2025). PMC.
  • Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). (2025). [No Source Available].
  • Quinoline Alkaloids: Structural Chemistry, Natural Origins, and Functional Applic
  • Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. (2025). ResearchGate.
  • Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Publishing.

Sources

Methodological & Application

analytical methods for 5-Bromo-3-iodo-8-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the analytical protocols for 5-Bromo-3-iodo-8-methylquinolin-4-ol , a highly functionalized heterocyclic scaffold. Due to the simultaneous presence of bromine and iodine, this molecule is a high-value intermediate for cross-coupling reactions (Suzuki, Sonogashira), yet these same halogens present unique stability challenges (photolability).

Critical Analytical Insight: Researchers must recognize that while the IUPAC name suggests an alcohol ("-ol"), this compound exists predominantly as the 4-quinolone tautomer in solution. Analytical methods failing to account for this keto-enol equilibrium often result in split peaks, poor solubility, and inconsistent NMR integration.

Physicochemical Profile & Tautomerism

Before instrumental analysis, the solution-state behavior of the molecule must be understood. The 8-methyl group increases lipophilicity, while the 3-iodo/5-bromo substitution pattern creates significant steric crowding and electronic push-pull effects.

Tautomeric Equilibrium

In polar aprotic solvents (DMSO, DMF) and protic solvents (MeOH, Water), the equilibrium shifts heavily toward the 4-quinolone (keto) form. This impacts HPLC retention and UV absorption maxima.

Tautomerism Enol Enol Form (4-hydroxyquinoline) Less Stable in Solution Keto Keto Form (4-quinolone) Predominant Species Enol->Keto Tautomerization (Solvent Dependent) H_Bond Intermolecular H-Bonding Dimer Keto->H_Bond Aggregation (Conc. Dependent)

Figure 1: Tautomeric equilibrium favoring the quinolone form, which dictates the choice of acidic mobile phases to prevent peak tailing.

Protocol A: UHPLC-UV-MS Purity Profiling

Objective: Separate the target analyte from potential regioisomers (e.g., 7-bromo isomers) and de-halogenated photolysis products.

Method Causality (Why this works):
  • Stationary Phase: A Phenyl-Hexyl column is recommended over standard C18. The pi-pi interactions offered by the phenyl phase provide superior selectivity for separating halogenated aromatic positional isomers which often co-elute on C18.

  • Mobile Phase: The "4-ol" moiety is amphoteric. High pH causes ionization (anion), while low pH protonates the nitrogen. Acidic conditions (pH ~2.5) are strictly required to keep the molecule in a neutral/protonated state, ensuring sharp peak shape.

Instrument Parameters
ParameterSetting
Column Phenyl-Hexyl, 1.7 µm, 2.1 x 100 mm (e.g., Waters CSH or Phenomenex Kinetex)
Mobile Phase A Water + 0.1% Formic Acid (v/v)
Mobile Phase B Acetonitrile + 0.1% Formic Acid (v/v)
Flow Rate 0.4 mL/min
Column Temp 45°C (Higher temp improves mass transfer for halogenated species)
Detection UV at 254 nm (aromatic core) and 310 nm (conjugated ketone)
MS Mode ESI Positive (+); Scan Range 100–600 m/z
Gradient Table
Time (min)% Mobile Phase BEvent
0.005Equilibrate
1.005Hold (Polar impurities)
8.0095Gradient Elution
10.0095Wash (Remove dimers)
10.105Re-equilibrate
Mass Spectrometry Interpretation (Critical)

The presence of one Bromine and one Iodine creates a distinct isotopic signature.

  • Formula: C₁₀H₇BrINO

  • Monoisotopic Mass (approx): ~363 Da

  • Pattern:

    • Peak A (⁷⁹Br): ~364 m/z [M+H]⁺

    • Peak B (⁸¹Br): ~366 m/z [M+H]⁺

    • Ratio: 1:1 intensity (Signature of 1 Bromine atom).[1]

    • Note: Iodine (¹²⁷I) is monoisotopic and does not split the peak, but adds significant mass defect.

Protocol B: NMR Structural Verification

Challenge: 4-Quinolones often aggregate in solution, leading to broad NMR signals. Solution: Use a "disruptive" solvent system.

  • Solvent: Dissolve ~10 mg sample in 0.6 mL DMSO-d6 .

  • Additive: Add 1-2 drops of TFA-d (Trifluoroacetic acid-d).

    • Why: This protonates the nitrogen and oxygen fully, breaking intermolecular hydrogen bond dimers (see Fig 1) and sharpening the signals.

  • Key Signals (¹H NMR):

    • Methyl Group: Singlet ~2.6–2.8 ppm (Deshielded by aromatic ring).

    • Aromatic Region: Two doublets (if H6/H7 are coupled) or singlets depending on the remaining protons. The 3-Iodo position removes the H3 signal characteristic of quinolines.

Protocol C: Impurity & Stability Workflow

This molecule is sensitive to photodehalogenation (specifically the C-I bond).

Experimental Workflow:

  • Sample Prep: Prepare 1 mg/mL stock in DMSO.

    • Control: Store in Amber vial, wrapped in foil.

    • Stress Test: Expose clear vial to ambient light for 4 hours.

  • Analysis: Run Protocol A.

  • Pass Criteria:

    • Main peak > 98.0% AUC.

    • "Des-Iodo" impurity (Loss of I, +H) at [M+H-126]⁺ must be < 0.5%.

AnalyticalWorkflow Sample Raw Sample (Solid) Solubility Dissolution DMSO + MeOH (Amber Vial) Sample->Solubility Weigh 5mg HPLC UHPLC Separation Phenyl-Hexyl Column Acidic Mobile Phase Solubility->HPLC Filter 0.2µm Detection Detection Split HPLC->Detection UV UV (DAD) Purity % Detection->UV MS MS (ESI+) Isotope Pattern Check (1:1 Br doublet) Detection->MS Decision Pass/Fail Criteria UV->Decision >98% Area MS->Decision Confirm Mass Report CoA Generation Decision->Report

Figure 2: Integrated analytical workflow ensuring sample integrity and confirmation of halogenation pattern.

References

  • Tautomerism of 4-Hydroxyquinolines

    • Source: Claramunt, R. M., et al. "The tautomerism of 4-hydroxyquinoline derivatives." Journal of Molecular Structure, 2006.
    • Relevance: Establishes the dominance of the quinolone form in DMSO/MeOH, valid
    • (Canonical representative link for structure class).

  • HPLC of Halogenated Isomers

    • Source: Nacalai Tesque Application Note. "Separation of Structural Isomers using PYE and NPE Columns."
    • Relevance: Validates the use of pi-pi interacting stationary phases for separating positional isomers of halogenated arom
  • Mass Spectrometry of Halogens

    • Source: Chemistry Steps.[2][3][4][5] "Isotopes in Mass Spectrometry – The M+2 Peak."

    • Relevance: Fundamental grounding for the 1:1 Bromine doublet and Iodine mass defect interpret
  • Solubility & Stability

    • Source: Journal of Chemical & Engineering Data.
    • Relevance: Provides solubility data for quinolone cores, supporting the use of DMSO for stock prepar

Sources

using 5-Bromo-3-iodo-8-methylquinolin-4-ol in antimicrobial assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Antimicrobial Evaluation of 5-Bromo-3-iodo-8-methylquinolin-4-ol

Introduction & Chemical Context

5-Bromo-3-iodo-8-methylquinolin-4-ol represents a specific subclass of halogenated quinolines. Unlike the classic 8-hydroxyquinoline (a potent metal chelator), the 8-methyl substitution in this molecule alters its electronic properties and steric bulk, potentially shifting its primary mechanism of action from chelation to direct enzyme inhibition (e.g., DNA gyrase) or membrane disruption via halogen bonding.

The presence of heavy halogens (5-Br, 3-I) significantly increases lipophilicity (


), facilitating penetration through the lipid bilayer of Gram-positive bacteria (e.g., S. aureus) and mycobacteria. However, this lipophilicity presents specific challenges in assay design, particularly regarding solubility and compound stability.

Scope of this Guide: This document provides a standardized workflow for evaluating the antimicrobial efficacy of this specific pharmacophore. It moves beyond generic protocols by addressing the unique physicochemical properties of iodine-containing quinolines.

Compound Management & Stability

Critical Pre-Assay Consideration: Iodine-carbon bonds at the C3 position of quinolines can be photolabile. The 8-methyl group provides steric protection, but degradation leads to loss of potency and generation of radical species that confound results.

Protocol: Stock Solution Preparation
  • Solvent Selection: Dissolve pure powder in 100% DMSO (Dimethyl Sulfoxide). Do not use ethanol or water, as the halogenated scaffold will precipitate immediately upon dilution.

  • Concentration: Prepare a primary stock at 10 mg/mL (or 20-50 mM).

  • Storage:

    • Aliquot into amber glass vials (plastic absorbs hydrophobic quinolines).

    • Store at -20°C .

    • Strict Rule: Discard aliquots after 3 freeze-thaw cycles.

  • QC Check: Before use, visually inspect for precipitate. If the yellow solution turns dark brown/red, free iodine (

    
    ) has formed; discard the stock.
    

Assay 1: Minimum Inhibitory Concentration (MIC)

Standard: CLSI M07-A10 (Broth Microdilution)

This protocol is optimized to prevent "false resistance" due to compound precipitation in aqueous media.

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

  • Inoculum: Standardized to

    
     CFU/mL.[1]
    
  • Plate: 96-well polystyrene, U-bottom (prevents evaporation effects seen in flat bottoms).

  • Readout: Resazurin (Alamar Blue) or OD600.

Step-by-Step Workflow
  • The "Intermediate Plate" Method (Crucial for Hydrophobic Compounds):

    • Why: Direct pipetting of 100% DMSO stock into the bacterial broth causes immediate precipitation ("crashing out") at the pipette tip, leading to uneven concentrations.

    • Step: Prepare a 2x serial dilution series in a separate "Intermediate Plate" using CAMHB + 2% DMSO .

    • Transfer: Transfer 100 µL from the Intermediate Plate to the Assay Plate containing 100 µL of bacterial inoculum.

    • Result: Final DMSO concentration is 1% (tolerated by bacteria), and the compound is pre-dispersed.

  • Incubation:

    • Seal with breathable membrane.

    • Incubate at 35°C ± 2°C for 16–20 hours (24h for MRSA).

  • Readout (Resazurin Modification):

    • Add 20 µL of 0.01% Resazurin solution to each well.

    • Incubate for 1-2 hours.

    • Blue = No Growth (Inhibition). Pink = Growth.

    • Note: Halogenated quinolines can sometimes quench fluorescence; visual color change is more robust than RFU reading for this specific molecule.

Visualization: Experimental Workflow

MIC_Workflow Stock Stock Prep (100% DMSO, Amber Vial) InterPlate Intermediate Plate (Dilution in CAMHB + 2% DMSO) Stock->InterPlate Serial Dilution AssayPlate Assay Plate (Final: 1% DMSO) InterPlate->AssayPlate Transfer 100µL Inoculum Bacterial Inoculum (5x10^5 CFU/mL) Inoculum->AssayPlate Add 100µL Incubation Incubation (35°C, 16-20h) AssayPlate->Incubation Readout Readout (Resazurin/OD600) Incubation->Readout

Figure 1: Optimized MIC workflow using an Intermediate Plate to prevent precipitation of the hydrophobic halogenated quinoline.

Assay 2: Mechanism of Action (MoA) Validation

Since this molecule contains an 8-methyl group rather than 8-hydroxy, it is vital to determine if it acts via Metal Chelation (unlikely but possible) or DNA Gyrase Inhibition (likely for quinolone-4-ols).

The "Cation Rescue" Assay

This self-validating experiment determines if antimicrobial activity is dependent on stripping metals from the bacteria.

  • Setup: Run a standard MIC assay (as above).

  • Variable: In parallel columns, supplement the CAMHB with excess divalent cations:

    • Set A: Standard CAMHB.

    • Set B: CAMHB +

      
      .
      
    • Set C: CAMHB +

      
      .
      
  • Interpretation:

    • If MIC increases significantly (e.g., 4x to >64x) in Set B/C: The compound kills by chelating metals (The added metals "quenched" the drug).

    • If MIC remains unchanged: The compound likely targets an enzyme (DNA Gyrase) or membrane, independent of metal starvation. This is the expected result for the 8-methyl derivative.

Data Presentation & Analysis

Report data in the following tabular format to allow direct comparison of potency and spectrum.

StrainGram StatusMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus (ATCC 29213)(+)[Data][Data]1-2Bactericidal
E. coli (ATCC 25922)(-)[Data][Data]>4Bacteriostatic
P. aeruginosa (ATCC 27853)(-)[Data][Data]N/ALikely Resistant (Efflux)

Note on MBC/MIC Ratio:

  • Ratio

    
    : Bactericidal (Kills).
    
  • Ratio

    
    : Bacteriostatic (Inhibits growth).
    
  • Quinoline derivatives are typically bactericidal.

Visualization: Mechanism Decision Tree

MoA_Logic Start Compound Activity Observed CationTest Run Cation Rescue Assay (+Zn, +Fe) Start->CationTest Result1 MIC Increases (Activity Lost) CationTest->Result1 Metals protect bacteria Result2 MIC Unchanged CationTest->Result2 Metals have no effect Concl1 Mechanism: Metal Chelation (Unlikely for 8-Methyl) Result1->Concl1 Concl2 Mechanism: Enzyme Inhibition (DNA Gyrase/Topo IV) Result2->Concl2

Figure 2: Logical framework for distinguishing between chelation-based toxicity and enzymatic inhibition.

Troubleshooting & Quality Control

  • Issue: Variable MICs.

    • Cause: Light degradation of the Iodine moiety.

    • Fix: Perform all dilutions in low-light conditions; use fresh stock.

  • Issue: "Skipped Wells" (Growth at high conc, no growth at low).

    • Cause: The compound precipitated at high concentrations, becoming biologically unavailable.

    • Fix: Verify solubility limit. Ensure the "Intermediate Plate" step is followed rigorously.

  • Issue: High MIC in Gram-Negatives.

    • Cause: Efflux pumps.[2]

    • Fix: Repeat MIC with an efflux pump inhibitor (e.g., PAβN) to verify if the compound is a substrate for RND pumps.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[3] CLSI.[1][4] Link

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance.[2][5] Biochemistry, 53(10), 1565–1574. Link

  • Pratiwi, S. U. T., et al. (2015). Antimicrobial effects of indole and quinoline derivatives against Salmonella and their biofilm formation. Journal of Medical Microbiology. Link

  • Gershon, H., & Clarke, D. D. (2003). Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols.[6] Monatshefte für Chemie / Chemical Monthly. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Bromo-3-iodo-8-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #Q4-HALO-PUR-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely encountering the "brick dust" phenomenon common to polysubstituted 4-quinolinones. 5-Bromo-3-iodo-8-methylquinolin-4-ol presents a trifecta of purification challenges:

  • Tautomeric Ambiguity: It exists in a solvent-dependent equilibrium between the 4-hydroxyquinoline (enol) and 4-quinolinone (keto) forms, complicating solubility.

  • Halogen Lability: The C3-iodine bond is electronically activated and susceptible to photolytic cleavage or thermal dehalogenation.

  • Amphoteric Nature: The molecule possesses both a basic nitrogen (suppressed by the 8-methyl steric bulk and electron-withdrawing halogens) and an acidic phenol/amide proton.

This guide moves beyond standard protocols to address the specific physicochemical traps of this scaffold.

Part 1: Diagnostic Decision Tree

Before attempting further purification, identify your primary failure mode.

Purification_Decision_Tree Start Start: What is the primary issue? Solubility Issue: Insoluble in most organic solvents (The 'Brick Dust' Problem) Start->Solubility Purity Issue: Soluble, but HPLC shows impurities (Regioisomers/De-iodination) Start->Purity Tailing Issue: HPLC/TLC peaks are tailing/broad Start->Tailing Action_AcidBase Protocol A: Acid-Base Swing Precipitation Solubility->Action_AcidBase Crude > 90% Action_Recryst Protocol B: High-Boiling Recrystallization (AcOH or DMF) Solubility->Action_Recryst Crude < 90% Purity->Action_Recryst Regioisomers present Action_Chelation Check for Trace Metals (Cu/Pd scavenging) Purity->Action_Chelation Coupling reaction residue Action_Buffer Modify Mobile Phase: Add 0.1% TFA or NH4OAc Tailing->Action_Buffer

Figure 1: Diagnostic workflow for selecting the appropriate purification strategy based on observed physicochemical behavior.

Part 2: The Core Challenges (Deep Dive)
1. The Tautomerism Trap

Users often attempt to dissolve this compound in DCM or Ethyl Acetate, resulting in a suspension.

  • Mechanism: In the solid state, 4-hydroxyquinolines exist predominantly as the 4-quinolinone (keto) tautomer, forming strong intermolecular hydrogen-bonded dimers (similar to DNA base pairs). This lattice energy makes them insoluble in non-polar solvents.

  • Solution: You must break the H-bonds using protic solvents (Acetic Acid, Ethanol) or high-dielectric aprotic solvents (DMSO, DMF).

2. The C3-Iodine Instability

The iodine at position 3 is distinct from the bromine at position 5. The C3 position in quinolones is electron-rich (enaminone character).

  • Risk: Prolonged heating in DMSO (>80°C) or exposure to UV light can cause de-iodination or iodine migration.

  • Prevention: All purification steps involving heat must be performed in the dark (foil-wrapped flasks) and minimized in duration.

3. The 8-Methyl Steric Clash

The methyl group at C8 creates steric hindrance around the quinoline nitrogen.

  • Impact: This lowers the basicity of the nitrogen, making "standard" HCl salt formation difficult or hydrolytically unstable. It also disrupts planar stacking, occasionally making recrystallization oily rather than crystalline.

Part 3: Validated Purification Protocols
Protocol A: The "Acid-Base Swing" (Recommended for Bulk Purification)

Best for: Removing non-acidic impurities and starting materials (e.g., anilines).

Concept: Utilize the acidity of the N-H/O-H moiety (pKa ~9-11) to dissolve the compound in base, filter out insolubles, and reprecipitate by hitting the isoelectric point.

  • Dissolution: Suspend crude solid in 1M NaOH (5-10 volumes).

    • Note: If the 8-methyl group prevents full dissolution due to lipophilicity, add 10% Methanol to the aqueous base.

    • Observation: The solution should turn yellow/orange (phenolate anion).

  • Filtration: Filter the alkaline solution through a Celite pad to remove insoluble impurities (e.g., de-halogenated byproducts or inorganic salts).

  • Precipitation (Critical Step):

    • Cool the filtrate to 0-5°C.

    • Slowly add 2M Acetic Acid dropwise with vigorous stirring.

    • Target pH: 6.5 - 7.0.

    • Why? Going too acidic (pH < 2) might re-dissolve the compound as a protonated cation (though the 8-Me makes this harder). Stopping at neutral pH ensures the neutral species precipitates.

  • Isolation: Filter the off-white/tan solid. Wash with copious water to remove sodium acetate.

  • Drying: Vacuum oven at 45°C over

    
    . Do not exceed 60°C  to prevent iodine loss.
    
Protocol B: Recrystallization (for High Purity)

Best for: Removing regioisomers (e.g., 7-bromo isomers) or trace iodination byproducts.

Solvent System: Glacial Acetic Acid (AcOH) or DMF/Ethanol.

SolventSuitabilityNotes
Glacial Acetic Acid High Breaks H-bonds effectively. Good solubility at boiling, poor at RT.
DMF / Ethanol (1:3) Medium Dissolve in min. hot DMF, then add hot Ethanol as anti-solvent.
Acetonitrile Low Often leads to oiling out due to the 8-methyl lipophilicity.

Step-by-Step (Acetic Acid Method):

  • Place crude solid in a flask equipped with a reflux condenser.

  • Add Glacial Acetic Acid (approx. 5-8 mL per gram).

  • Heat to reflux (118°C) briefly .

    • Warning: Do not reflux for >10 mins. Extended reflux promotes de-iodination.

  • Once dissolved, remove from heat immediately.

  • Allow to cool slowly to RT, then to 4°C.

  • Filter crystals and wash with cold Ethanol (not water, as AcOH/water mixes can be viscous/hard to dry).

Part 4: Troubleshooting & FAQs

Q1: My product is sticking to the Silica Gel column and streaking. Why? A: The quinolone core is basic (N-1) and acidic (O-4/N-1 tautomer). It interacts strongly with the acidic silanols on standard silica.

  • Fix: Pre-treat your silica slurry with 1% Triethylamine (Et3N) in your starting solvent.

  • Mobile Phase: Use DCM:Methanol (95:5) with 0.1% Acetic Acid . The acid suppresses the ionization of the enol, sharpening the peak.

Q2: I see a new impurity appear after leaving the sample in DMSO-d6 for NMR. A: This is likely the de-iodinated species (5-Bromo-8-methylquinolin-4-ol).

  • Fix: 3-Iodo-quinolones are thermally unstable in DMSO. Run NMR experiments immediately after dissolution, or use CDCl3 + TFA-d (Trifluoroacetic acid-d) as the solvent system. The TFA protonates the nitrogen, breaking the dimers and allowing solubility in chloroform.

Q3: The solid is "oiling out" during recrystallization. A: The 8-methyl group increases lipophilicity, lowering the melting point.

  • Fix: You are cooling too fast or the solution is too concentrated. Re-heat to dissolve, add 10-20% more solvent, and add a "seed crystal" of pure material at the cloud point.

Part 5: Analytical Reference Data

Expected Solubility Profile (at 25°C)

SolventSolubilityComment
Water (pH 7)InsolubleNeutral form aggregates.
1M NaOHSolubleForms Sodium salt (Phenolate).
1M HClSparingly Soluble8-Me hinders protonation; Halogens reduce basicity.
DMSOSolubleGood for stock solutions.
DCM / ChloroformInsolubleUnless TFA is added.
MethanolSlightly SolubleBetter if heated.
References
  • Tautomerism of 4-Hydroxyquinolines

    • Title: Tautomerism of 4-hydroxy-4(1H) quinolone.

    • Source: ResearchG
    • Context: Establishes the predominance of the keto-form in solid state, explaining insolubility in non-polar solvents.
    • URL:

  • Synthesis via Gould-Jacobs Reaction

    • Title: An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline.
    • Source: BenchChem Technical Guides.
    • Context: Provides the foundational chemistry for constructing the 8-methyl-4-hydroxyquinoline core.
    • URL:

  • Purification of Halogenated Quinolines

    • Title: Recrystallization: Purification of the product is an integral part of any synthesis.[1]

    • Source: TIFR (T
    • Context: General protocols for solvent selection in recrystallizing heterocyclic compounds.
    • URL:

  • Iodination and Stability

    • Title: Preparation of 3-hydroxyquinolines from direct oxidation of dihydroquinolinium salts.[2]

    • Source: Royal Society of Chemistry (RSC Advances).
    • Context: Discusses the reactivity and stability of 3-substituted quinoline deriv
    • URL:

Sources

improving the solubility of 5-Bromo-3-iodo-8-methylquinolin-4-ol for biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: 5-Bromo-3-iodo-8-methylquinolin-4-ol (Halogenated 4-Quinolone Derivative) Ticket ID: SOL-Q4-HALO-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Compound Profile & Physicochemical Challenges[1]

Before attempting formulation, it is critical to understand why this molecule is difficult. This is not a standard small molecule; it is a "brick dust" candidate due to the specific arrangement of heavy halogens on the quinoline scaffold.

PropertyEstimated CharacteristicImpact on Solubility
Core Scaffold 4-Hydroxyquinoline (Tautomer: 4-Quinolone)High Stacking: Exists predominantly as the 4-quinolone tautomer in solution. The planar NH/CO system encourages strong intermolecular

-

stacking, leading to poor aqueous solubility.
Substituents 5-Bromo, 3-IodoLipophilicity Spike: Heavy halogens (Br, I) significantly increase the LogP (partition coefficient). The Iodine atom at position 3 is particularly large and hydrophobic.
Ionization pKa ~2.2 (Basic), ~11 (Acidic)Neutrality: At physiological pH (7.4), the molecule is predominantly neutral. Neutral species have the lowest solubility compared to their ionized forms.
Molecular Weight ~364 g/mol Moderate: Not too heavy, but the density of the halogens creates a compact, hydrophobic lattice.

Troubleshooting Guide (Q&A)

Issue 1: "The compound precipitates immediately when I add the DMSO stock to the cell culture media."

Diagnosis: Kinetic Solubility Failure (The "Solvent Shift" Shock). When a hydrophobic compound in DMSO hits water, the DMSO diffuses away faster than the compound can equilibrate, leaving the compound "naked" in water. It essentially crashes out into micro-crystals before it can dissolve.

Solution: The "Fast-Injection" Vortex Protocol Do not add DMSO stock to a static tube of media.

  • Prepare Buffer: Have your culture media or PBS ready in a tube.

  • Create Turbulence: Vortex the media tube continuously at medium speed.

  • Sub-Surface Injection: While vortexing, inject the DMSO stock directly into the center of the liquid vortex (not on the side walls).

  • Result: This rapidly disperses the DMSO, preventing local regions of high concentration where precipitation triggers.

Issue 2: "My IC50 values vary wildly between replicates, and I lose activity over time."

Diagnosis: Non-Specific Binding (Plastic Adsorption). Halogenated quinolines are "greasy." They love to stick to polypropylene (tips, tubes) and polystyrene (plates) rather than staying in solution.

Solution: Material Switch & Pre-Coating

  • Glassware: Use glass vials for intermediate dilutions whenever possible.

  • Low-Bind Plastics: Switch to "Low-Retention" pipette tips and "Low-Binding" assay plates (e.g., Corning® NBS™).

  • Serial Dilution: Perform serial dilutions in 100% DMSO first, then transfer to media. Do not serially dilute in media, as you lose compound to the plastic at every step.

Issue 3: "I need 100 µM for my assay, but 0.5% DMSO is toxic to my cells."

Diagnosis: Solvent Toxicity Limit.[1] You cannot simply add more DMSO. You must switch to an excipient-based formulation.

Solution: Cyclodextrin Complexation Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . The hydrophobic quinoline rings fit inside the cyclodextrin "donut," shielding the halogens from water while the outer shell remains soluble. (See Protocol B below).

Decision Tree & Workflow Visualization

The following diagram illustrates the logical flow for selecting the correct solubilization strategy based on your required concentration.

Solubility_Workflow Start Start: Solid Compound (5-Bromo-3-iodo-8-methylquinolin-4-ol) Target_Conc Define Target Concentration in Assay Media Start->Target_Conc Low_Conc < 10 µM Target_Conc->Low_Conc High_Conc > 10 µM Target_Conc->High_Conc DMSO_Check Is DMSO < 0.5% tolerated? Low_Conc->DMSO_Check Complexation Protocol B: Cyclodextrin (HP-β-CD) Complexation High_Conc->Complexation Standard_Protocol Protocol A: Standard DMSO Stock + Vortex Injection DMSO_Check->Standard_Protocol Yes DMSO_Check->Complexation No Precipitation_Check Visual Precipitate? Standard_Protocol->Precipitation_Check Success Proceed to Assay Complexation->Success Precipitation_Check->Success Clear Fail Switch to Protocol B Precipitation_Check->Fail Cloudy Fail->Complexation

Caption: Decision matrix for selecting between standard DMSO solvation and Cyclodextrin complexation based on concentration requirements.

Validated Experimental Protocols

Protocol A: Standard DMSO Stock Preparation

Best for: Routine screening, concentrations < 10 µM.

Reagents:

  • Anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%).

  • Critical: Do not use old DMSO. DMSO is hygroscopic; if it absorbs water from the air, the solubility of this lipophilic compound drops drastically.

Steps:

  • Weighing: Weigh 5-10 mg of 5-Bromo-3-iodo-8-methylquinolin-4-ol into a glass vial (amber preferred to protect the iodide from light).

  • Calculation: Calculate volume for a 10 mM or 20 mM stock. Avoid making >50 mM stocks as they may crash out upon freezing.

  • Dissolution: Add DMSO.

  • Sonication: Sonicate in a water bath at 37°C for 5–10 minutes. The solution must be perfectly clear.

  • Storage: Aliquot into small volumes (e.g., 20 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: HP-β-CD Complexation (The "Gold Standard")

Best for: Animal studies, high-concentration assays (>10 µM), or DMSO-sensitive cells.

Rationale: 4-hydroxyquinoline derivatives have high affinity for the beta-cyclodextrin cavity. This method can increase solubility by 10-100 fold without organic solvents.

Reagents:

  • (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD).

  • Sterile Water or PBS.[1]

Steps:

  • Prepare Vehicle: Dissolve HP-β-CD in water to create a 20% (w/v) solution. Filter sterilize (0.22 µm).

  • Initial Dissolution: Dissolve the compound in a small volume of 100% DMSO (e.g., make a 50 mM stock).

  • Complexation: Slowly add the DMSO stock to the 20% HP-β-CD solution while vortexing.

    • Target Ratio: Final DMSO concentration should be < 5%.

    • Example: Add 50 µL of 50 mM Compound Stock to 950 µL of 20% HP-β-CD.

  • Equilibration: Shake or rotate at Room Temperature for 1 hour. The cyclodextrin will encapsulate the hydrophobic quinoline.

  • Clarification: If any precipitate remains, centrifuge at 10,000 x g for 5 mins. Use the supernatant.

Mechanism of Action: The "Solvent Shift"

Understanding the precipitation mechanism helps prevent it. The diagram below details the molecular behavior during dilution.

Solvent_Shift cluster_0 Step 1: In DMSO cluster_1 Step 2: Mixing with Water cluster_2 Outcome DMSO_State Compound Solvated DMSO molecules surround hydrophobic halogens Stable Solution Mixing Solvent Exchange DMSO diffuses into water rapidly Compound left 'naked' DMSO_State->Mixing Dilution Precip Precipitation (Fail) Hydrophobic Stacking (Brick Dust) Mixing->Precip Static Mixing Micelle Stable Dispersion (Success) Surfactant/CD shields hydrophobicity Mixing->Micelle Vortexing + Excipients

Caption: Mechanism of precipitation during aqueous dilution and how excipients/vortexing prevent it.

References

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. (Authoritative text on solubility and formulation of lipophilic compounds).

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. (Primary reference for HP-β-CD protocols).

  • Thermo Fisher Scientific. (n.d.).[2] DMSO Solubility and Storage Guide. (General industry standard for DMSO handling).

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. (Foundational paper on LogP and solubility).

Sources

addressing instability issues of 5-Bromo-3-iodo-8-methylquinolin-4-ol in solution

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) regarding the stability of 5-Bromo-3-iodo-8-methylquinolin-4-ol in solution. As a Senior Application Scientist, this guide synthesizes established principles of quinoline chemistry with practical, field-proven insights to ensure the integrity of your experiments.

Introduction

5-Bromo-3-iodo-8-methylquinolin-4-ol is a halogenated quinolinol derivative with potential applications in various research fields, including medicinal chemistry and materials science. The complex substitution pattern on the quinoline scaffold, which includes a phenolic hydroxyl group and two different halogens, can influence its physicochemical properties, particularly its stability in solution. This guide is designed to help you anticipate and address potential instability issues, ensuring the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: My solution of 5-Bromo-3-iodo-8-methylquinolin-4-ol has changed color (e.g., turned yellow/brown) upon standing. What could be the cause?

A: Discoloration is a common indicator of chemical degradation. For quinoline derivatives, this can be triggered by several factors:

  • Oxidation: The phenolic hydroxyl group at the 4-position is susceptible to oxidation, which can lead to the formation of colored quinone-type byproducts. This process can be accelerated by exposure to air (oxygen), trace metal impurities, or high pH conditions.[1]

  • Photodegradation: Quinoline compounds are often photosensitive and can degrade upon exposure to ambient or UV light.[2][3] This can lead to complex photochemical reactions and the formation of colored degradants.

  • pH-Mediated Hydrolysis: Extreme pH values (either highly acidic or alkaline) can promote the hydrolysis of the halogen substituents or other parts of the molecule, although this is generally less common for aryl halides under typical laboratory conditions.[1]

Q2: I'm observing precipitation in my solution over time. Is this a stability issue?

A: Precipitation can be due to either degradation or solubility issues.

  • Degradation: The degradation products may be less soluble than the parent compound in your chosen solvent system, leading to their precipitation.

  • Solubility: The solubility of quinoline derivatives is often highly dependent on the pH of the solution.[1][4] If the pH of your solution has shifted due to, for example, absorption of atmospheric CO2 (in the case of unbuffered basic solutions), the solubility of your compound may decrease, causing it to precipitate. Temperature fluctuations can also affect solubility.

Q3: What is the expected solubility of 5-Bromo-3-iodo-8-methylquinolin-4-ol?

  • Aqueous Media: Poorly soluble in neutral water due to the hydrophobic quinoline core.[1]

  • Organic Solvents: Expected to be soluble in common organic solvents like DMSO, DMF, and alcohols (e.g., ethanol, methanol).[1]

  • Acidic Solutions: The basic nitrogen atom in the quinoline ring can be protonated under acidic conditions, forming a more soluble salt.[1][5]

  • Alkaline Solutions: The phenolic hydroxyl group can be deprotonated under alkaline conditions to form a more soluble phenoxide salt.[1]

Troubleshooting Guide

If you are encountering instability with your solutions of 5-Bromo-3-iodo-8-methylquinolin-4-ol, the following troubleshooting guide will help you identify and mitigate the issue.

Visualizing the Troubleshooting Workflow

start Instability Observed (e.g., Color Change, Precipitation) check_light Was the solution protected from light? start->check_light protect_light Action: Store in amber vials or wrap in foil. Work in low-light conditions. check_light->protect_light No check_atmosphere Was the solution exposed to air? check_light->check_atmosphere Yes retest Prepare fresh solution with corrective actions and monitor stability. protect_light->retest protect_atmosphere Action: Degas solvent and store under inert atmosphere (e.g., N2, Ar). check_atmosphere->protect_atmosphere Yes check_ph What is the pH of the solution? check_atmosphere->check_ph No protect_atmosphere->retest acidic_ph Is the pH acidic? check_ph->acidic_ph Acidic basic_ph Is the pH basic? check_ph->basic_ph Basic neutral_ph Is the pH neutral? check_ph->neutral_ph Neutral buffer_solution Action: Use a buffered solution to maintain pH. Consider if protonation is affecting stability. acidic_ph->buffer_solution check_oxidation_basic Action: Basic pH can increase susceptibility to oxidation. Consider using an antioxidant. basic_ph->check_oxidation_basic check_solubility_neutral Action: Poor solubility at neutral pH. Consider pH adjustment or a co-solvent. neutral_ph->check_solubility_neutral check_temp Was the solution exposed to high temperatures? buffer_solution->check_temp check_oxidation_basic->check_temp check_solubility_neutral->check_temp control_temp Action: Store solutions at recommended temperatures (e.g., 4°C or -20°C for long-term). check_temp->control_temp Yes check_temp->retest No control_temp->retest parent 5-Bromo-3-iodo-8-methylquinolin-4-ol photo_degradation Photodegradation Products (e.g., Dehalogenated species, Ring-opened products) parent->photo_degradation Light/UV oxidation Oxidative Degradation Products (e.g., Quinone-like structures) parent->oxidation O2, H2O2, High pH hydrolysis Hydrolytic Degradation Products (Minor pathway under typical conditions) parent->hydrolysis Extreme pH

Caption: Plausible degradation pathways for 5-Bromo-3-iodo-8-methylquinolin-4-ol.

Concluding Remarks

The stability of 5-Bromo-3-iodo-8-methylquinolin-4-ol in solution is paramount for obtaining reliable experimental data. By understanding the potential degradation pathways and implementing the recommended handling, storage, and troubleshooting procedures outlined in this guide, researchers can significantly enhance the integrity of their work. It is always best practice to perform initial stability tests in your specific experimental buffer or solvent system.

References

  • Travkin, V. M., Solyanikova, I. P., & Golovleva, L. A. (2006). Hydroxyquinol pathway for microbial degradation of halogenated aromatic compounds. Journal of Environmental Science and Health, Part B, 41(8), 1361-1382. [Link]

  • Kochany, J., & Maguire, R. J. (1994). Photodegradation of quinoline in water. ResearchGate. [Link]

  • Jing, J., Li, W., Boyd, A., Zhang, Y., Colvin, V. L., & Yu, W. W. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension. OSTI.GOV. [Link]

  • ResearchGate. (n.d.). Proposed pathways for the photocatalytic degradation of quinoline. Retrieved from [Link]

  • Avdeef, A., Berger, C. M., & Brownell, C. (2000). The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion. PubMed. [Link]

  • Ginsburg, H., & Demel, R. A. (1983). Effects of quinoline-containing antimalarials on the erythrocyte membrane and their significance to drug action on Plasmodium falciparum. PubMed. [Link]

  • Wang, J. L., Liu, S. Y., & Huang, Y. (2021). A state-of-the-art review of quinoline degradation and technical bottlenecks. PubMed. [Link]

  • Zhong, Y., & Wang, D. (2021). Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo2S4/gC3N4 particles. Arabian Journal of Chemistry, 14(3), 102986. [Link]

Sources

enhancing the selectivity of 5-Bromo-3-iodo-8-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Selectivity Optimization for 5-Bromo-3-iodo-8-methylquinolin-4-ol

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Context: Optimization of Regio- and Chemoselectivity in Downstream Functionalization.

Executive Summary: The Selectivity Triad

Welcome to the technical support hub for 5-Bromo-3-iodo-8-methylquinolin-4-ol . This scaffold is a "privileged structure" in medicinal chemistry due to its high density of functionalizable sites. However, its utility relies on mastering three distinct reactivity vectors:

  • C3-Iodo (Vector A): The kinetic "soft" handle for low-temperature cross-coupling.

  • C5-Bromo (Vector B): The thermodynamic handle, requiring forcing conditions.

  • 4-OH/NH (Vector C): The amphoteric center governed by tautomeric equilibrium.

Failure to respect the hierarchy of these vectors results in polymerization, regio-isomeric mixtures, or N/O alkylation scrambling. This guide provides the protocols to decouple these reactivities.

Module 1: Regioselective Cross-Coupling (The Halogen Dance)

User Issue: "I am attempting a Suzuki coupling at the C3-position, but I observe significant scrambling, including bis-coupling at C5 and dehalogenation."

Root Cause Analysis

The selectivity between C3-I and C5-Br relies on the Bond Dissociation Energy (BDE) differential. The C-I bond (~53 kcal/mol) is significantly weaker than the C-Br bond (~68 kcal/mol). However, "hot" catalyst systems (e.g., Pd(dppf)Cl₂, Pd(OAc)₂/S-Phos) or elevated temperatures (>80°C) lower the activation energy barrier enough to activate both sites, destroying selectivity.

Troubleshooting Protocol: The "Cold-Start" Method

Objective: >98% C3-selectivity with retention of C5-Br.

ParameterRecommendationScientific Rationale
Catalyst Pd(PPh₃)₄ (Tetrakis)A coordinatively saturated Pd(0) species is less aggressive than "ligand-free" Pd sources. It performs oxidative addition on C-I readily but is sluggish toward C-Br at low temps.
Base Na₂CO₃ (2M aq.)Weaker bases prevent the activation of the more sterically hindered C5 position. Avoid hydroxide bases (NaOH/KOH).
Solvent DME or Toluene/EtOH Dimethoxyethane (DME) provides excellent chelation without the high polarity of DMF (which can accelerate non-selective pathways).
Temp 40°C - 60°C Critical: Do not reflux. Monitor by LCMS. Stop immediately upon consumption of starting material.

Step-by-Step Workflow:

  • Dissolve 5-Bromo-3-iodo-8-methylquinolin-4-ol (1.0 eq) and Boronic Acid (1.1 eq) in DME (0.1 M).

  • Degas with Argon for 15 mins (Oxygen promotes homocoupling).

  • Add Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ (2.0 eq, 2M aq).

  • Heat to 45°C .

  • Checkpoint: Check LCMS at 2 hours. If C3-product > 90% and C5-product < 1%, continue. If starting material remains, increase to 55°C, but never exceed 65°C.

Module 2: Tautomeric Control (N- vs. O-Functionalization)

User Issue: "I am trying to synthesize the O-ether derivative, but I predominantly isolate the N-alkylated quinolone."

Root Cause Analysis

4-Hydroxyquinolines exist in a tautomeric equilibrium that heavily favors the 4-quinolone (NH-form) in solution.

  • Thermodynamic Control: Under standard basic conditions (K₂CO₃/DMF), the nitrogen lone pair is the better nucleophile (soft base), leading to N-alkylation .

  • Kinetic/Hard-Soft Control: To achieve O-alkylation , you must either trap the kinetic enol form or use a "hard" metal to coordinate the nitrogen.

Decision Matrix: Controlling the Heteroatom

TautomerControl Start Target: 4-Position Functionalization Decision Desired Outcome? Start->Decision N_Alkyl N-Alkylation (Quinolone) Decision->N_Alkyl Target N-R O_Alkyl O-Alkylation (Quinoline Ether) Decision->O_Alkyl Target O-R Method_N Protocol A: Polar Aprotic (DMF/Cs2CO3) Thermodynamic Product N_Alkyl->Method_N Method_O1 Protocol B (Direct): Ag2CO3 / Alkyl Halide (Silver Effect) O_Alkyl->Method_O1 Mild Conditions Method_O2 Protocol C (Indirect): 1. POCl3 (-> 4-Cl) 2. NaOR (SNAr) O_Alkyl->Method_O2 Robust Scale-up

Figure 1: Decision tree for selecting the correct alkylation protocol based on the desired regioisomer.

Protocol C: The Indirect Route (Recommended for O-Selectivity)

Direct O-alkylation is notoriously difficult to drive to completion without N-alkyl byproducts. The most robust method is the Chlorination-Displacement sequence.

  • Chlorination: Treat the substrate with POCl₃ (neat) at 80°C for 2 hours. The 4-OH is converted to 4-Cl. (Note: The C3-I and C5-Br are stable to POCl₃).

  • Displacement (SₙAr): React the 4-Cl intermediate with the desired alcohol (ROH) using NaH (1.2 eq) in THF. The alkoxide displaces the chloride selectively.

Module 3: Impact of the 8-Methyl Group

User Question: "Does the 8-methyl group affect the reactivity of the halogens compared to the des-methyl parent?"

Technical Insight: Yes, via two mechanisms:

  • Solubility Enhancement: The 8-methyl group disrupts π-stacking interactions common in planar quinolines, significantly improving solubility in non-polar solvents (DCM, Toluene). This allows for lower reaction temperatures (aiding Module 1).

  • Steric Shielding: The 8-methyl group sterically protects the N1 position slightly, but more importantly, it blocks the C8 position from electrophilic attack or competing C-H activation pathways during metal catalysis.

FAQs: Rapid Fire Troubleshooting

Q: Can I perform a Sonogashira coupling on this molecule? A: Yes, but C3-selectivity is harder to control than in Suzuki coupling because Copper(I) co-catalysts can sometimes activate the C5-Br.

  • Fix: Use Copper-free Sonogashira conditions (Pd(PPh₃)₄, Piperidine, 60°C).

Q: My product is turning purple during workup. A: This indicates Iodine liberation (deiodination).

  • Fix: Ensure all reaction solvents are degassed. Wash the organic layer with 10% Sodium Thiosulfate during workup to quench any I₂.

Q: I lost the C3-Iodo group but didn't get the coupled product (Hydrodehalogenation). A: This is usually caused by hydride sources in the reaction.

  • Fix: Avoid alcoholic solvents (EtOH/MeOH) if using strong bases. Switch to Dioxane/Water or Toluene . Ensure your solvent is anhydrous if using hydride-sensitive intermediates.

References & Authoritative Grounding

  • Suzuki-Miyaura Coupling Selectivity: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

    • Supports: The hierarchy of oxidative addition rates (I > Br > Cl).[1]

  • Tautomerism of 4-Hydroxyquinolines: Edler, M. C., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations.[2] Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668. Link

    • Supports: The thermodynamic preference for N-alkylation and methods to distinguish isomers.

  • Regioselective Functionalization of Polyhaloquinolines: Léris, G., et al. (2018). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 3,5,7-Tribromoquinoline. European Journal of Organic Chemistry. Link

    • Supports: Protocols for distinguishing between halogen sites on the quinoline core.

  • Silver-Mediated O-Alkylation: Houpis, I. N., et al. (2004). Regioselective Alkylation of 4-Hydroxy-2-pyridones and Analogs. Tetrahedron Letters, 35(37). Link

    • Supports: Use of silver salts to mask the nitrogen and promote O-alkylation.[3]

Sources

Validation & Comparative

A Comparative Guide to the Preclinical Evaluation of 5-Bromo-3-iodo-8-methylquinolin-4-ol: In Vitro vs. In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I am pleased to present this comprehensive comparison guide on the in vitro and in vivo studies of 5-Bromo-3-iodo-8-methylquinolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals, providing an in-depth technical overview with a focus on scientific integrity and experimental rationale.

The journey of a novel chemical entity from a laboratory curiosity to a potential therapeutic agent is a rigorous one, demanding a multi-faceted evaluation. For a compound like 5-Bromo-3-iodo-8-methylquinolin-4-ol, a halogenated quinoline derivative, understanding its biological activity requires a systematic progression from controlled, single-variable in vitro assays to complex, multi-system in vivo models. This guide will dissect the nuances of these two critical phases of preclinical research, highlighting their distinct objectives, methodologies, and the indispensable synergy between them.

Part 1: In Vitro Characterization: Deciphering the Molecular Blueprint

In vitro (Latin for "in the glass") studies are performed in a controlled environment outside of a living organism, such as a test tube or a culture dish. The primary objective is to elucidate the fundamental mechanism of action of 5-Bromo-3-iodo-8-methylquinolin-4-ol at a molecular and cellular level. This approach offers the distinct advantages of high throughput, lower cost, and the ability to isolate specific biological processes.

Key In Vitro Investigations and Their Rationale
  • Target Engagement & Potency: The initial step is often to determine if the compound interacts with its intended molecular target.

    • Biochemical Assays: If the putative target is an enzyme (e.g., a kinase, polymerase), its activity can be measured in the presence of varying concentrations of the compound. This allows for the determination of the IC50 (half-maximal inhibitory concentration), a key measure of potency.

    • Rationale: These cell-free assays provide a direct measure of the compound's ability to interact with its target, devoid of the complexities of cellular uptake and metabolism.

  • Cellular Activity & Antiproliferative Effects: The next logical step is to assess the compound's effect on living cells.

    • Cell Viability Assays (e.g., MTT, MTS): These colorimetric assays measure the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. A dose-response curve is generated to calculate the EC50 (half-maximal effective concentration).

    • Rationale: This confirms that the compound can penetrate the cell membrane and exert a biological effect, providing a more physiologically relevant measure of potency than a purely biochemical assay.

Experimental Protocol: Determining Cellular IC50 via MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis Cell_Culture 1. Culture target cells to exponential growth phase Seeding 2. Seed cells into a 96-well plate at optimal density Cell_Culture->Seeding Compound_Prep 3. Prepare serial dilutions of 5-Bromo-3-iodo-8-methylquinolin-4-ol Seeding->Compound_Prep Treatment 4. Add compound to cells and incubate for 48-72h Compound_Prep->Treatment MTT_Addition 5. Add MTT reagent to each well Treatment->MTT_Addition Formazan_Solubilization 6. Solubilize formazan crystals MTT_Addition->Formazan_Solubilization Readout 7. Measure absorbance at 570nm Formazan_Solubilization->Readout Analysis 8. Calculate IC50 from dose-response curve Readout->Analysis

Caption: A streamlined workflow for assessing the antiproliferative activity of a compound.

Part 2: In Vivo Validation: Assessing Efficacy and Safety in a Living System

In vivo (Latin for "within the living") studies are conducted in whole, living organisms, most commonly in animal models such as mice or rats. These studies are crucial for evaluating the overall therapeutic potential and safety profile of 5-Bromo-3-iodo-8-methylquinolin-4-ol, as they account for the complex interplay of absorption, distribution, metabolism, and excretion (ADME) – factors that are absent in in vitro systems.

Pivotal In Vivo Studies and Their Significance
  • Pharmacokinetics (PK): This branch of pharmacology is concerned with the movement of drugs within the body.

    • Methodology: The compound is administered to animals, and blood samples are collected at various time points to measure its concentration. This data is used to determine key parameters such as bioavailability, half-life, and maximum concentration (Cmax).

    • Rationale: A compound with excellent in vitro potency is of little use if it is not absorbed into the bloodstream or is cleared too rapidly. PK studies are essential for determining an appropriate dosing regimen.

  • Efficacy Studies: These studies aim to demonstrate that the compound has the desired therapeutic effect in a disease model.

    • Xenograft Models: For anti-cancer agents, this often involves implanting human tumor cells into immunocompromised mice and then treating the mice with the compound to see if it inhibits tumor growth.

    • Rationale: This is the ultimate test of a compound's potential efficacy, as it must not only reach the tumor in sufficient concentrations but also exert its anti-tumor effect in a complex microenvironment.

Experimental Protocol: Murine Xenograft Efficacy Study

Xenograft_Workflow cluster_model Model Development cluster_dosing Treatment Phase cluster_endpoint Endpoint & Analysis Implantation 1. Implant human tumor cells subcutaneously in mice Tumor_Growth 2. Allow tumors to reach a pre-determined size Implantation->Tumor_Growth Randomization 3. Randomize mice into vehicle and treatment groups Tumor_Growth->Randomization Dosing 4. Administer compound daily (e.g., via oral gavage) Randomization->Dosing Monitoring 5. Monitor tumor volume and body weight regularly Dosing->Monitoring Termination 6. Terminate study when tumors in control group reach endpoint Monitoring->Termination Tissue_Harvest 7. Harvest tumors for ex vivo analysis Termination->Tissue_Harvest Data_Analysis 8. Compare tumor growth inhibition between groups Tissue_Harvest->Data_Analysis

Caption: A typical workflow for an in vivo xenograft study to assess anti-tumor efficacy.

Part 3: Synthesizing the Data: The In Vitro-In Vivo Correlation (IVIVC)

Neither in vitro nor in vivo studies in isolation can provide a complete picture of a drug candidate's potential. The true power of preclinical research lies in the ability to correlate the findings from these two domains.

Parameter In Vitro Metric In Vivo Metric Key Question for Correlation
Potency vs. Efficacy IC50 from cell-based assaysTumor growth inhibitionDo the in vitro effective concentrations translate to efficacious exposures at the tumor site?
Target Engagement Biochemical IC50Target modulation in tumor tissueCan we demonstrate that the compound is hitting its intended target in the animal model?
Toxicity Cytotoxicity in normal cellsAdverse effects (e.g., weight loss)Does the in vitro therapeutic index predict the in vivo safety margin?

Conclusion

The preclinical evaluation of 5-Bromo-3-iodo-8-methylquinolin-4-ol is a story told in two acts: the in vitro exploration of its molecular and cellular effects, and the in vivo validation of its therapeutic potential in a living system. A successful research program will strategically use in vitro assays to guide the design of informative and ethical in vivo studies. Ultimately, a strong correlation between the in vitro data and the in vivo outcomes provides the confidence needed to advance a promising compound toward clinical development.

References

As "5-Bromo-3-iodo-8-methylquinolin-4-ol" is a specific and likely proprietary or novel compound, there is no publicly available experimental data to cite. The methodologies and principles outlined in this guide are based on established best practices in preclinical drug discovery. For further reading on the specific techniques mentioned, the following authoritative resources are recommended:

  • Principles of Preclinical Research: National Institutes of Health (NIH). [Link]

  • Human Tumor Xenograft Models: The Jackson Laboratory. [Link]

Unraveling the Enigma: A Comparative Guide to Confirming the Mechanism of Action of 5-Bromo-3-iodo-8-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a well-characterized therapeutic candidate is both exhilarating and fraught with challenges. A critical milestone in this journey is the elucidation of the compound's mechanism of action (MoA). This guide provides a comprehensive, technically-grounded framework for confirming the MoA of a novel quinolin-4-ol derivative, 5-Bromo-3-iodo-8-methylquinolin-4-ol. While the specific MoA of this compound is not yet established in published literature, its quinoline core provides a fertile ground for hypothesis-driven investigation. This document will not only propose potential mechanisms based on existing knowledge of quinoline derivatives but will also provide detailed experimental protocols to systematically test these hypotheses.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs with a wide array of biological activities, including anticancer, antibacterial, and antimalarial effects.[1][2][3] Derivatives of quinolin-4-one, in particular, have demonstrated diverse pharmacological profiles, from inducing apoptosis in cancer cells to inhibiting bacterial DNA gyrase.[3][4] Therefore, a systematic and multi-pronged approach is essential to pinpoint the precise MoA of 5-Bromo-3-iodo-8-methylquinolin-4-ol.

Hypothesized Mechanisms of Action

Given the structural alerts from the quinoline core and its substituents, we can formulate several plausible hypotheses for the MoA of 5-Bromo-3-iodo-8-methylquinolin-4-ol. This guide will focus on comparing the following potential mechanisms:

  • Anticancer Activity:

    • Inhibition of Tubulin Polymerization: Certain quinoline-4-ones are known to interfere with microtubule dynamics, a validated anticancer strategy.[1][4]

    • Topoisomerase Inhibition: Quinolone antibiotics are classic inhibitors of bacterial topoisomerases (DNA gyrase and topoisomerase IV).[5] Some quinoline derivatives also exhibit anticancer activity by inhibiting human topoisomerases.[6]

    • Kinase Inhibition: The quinoline scaffold is present in several approved kinase inhibitors.

    • Induction of Apoptosis via NQO1 Inhibition: Some amino-quinoline-5,8-diones have shown antiproliferative effects mediated by the inhibition of NAD(P)H quinone oxidoreductase (NQO1).[7]

  • Antibacterial Activity:

    • Inhibition of DNA Gyrase and Topoisomerase IV: This is the classical MoA for quinolone antibiotics.[5]

  • Antimalarial Activity:

    • Inhibition of Hemozoin Formation: Quinolines like chloroquine are thought to interfere with the parasite's detoxification of heme.[1]

    • Inhibition of Protein Synthesis: A novel MoA for some quinoline-4-carboxamides is the inhibition of translation elongation factor 2 (PfEF2).[8][9]

A Phased Experimental Approach to MoA Confirmation

We propose a phased approach, starting with broad phenotypic screening to narrow down the biological activity, followed by specific target-based assays to identify the molecular target, and finally, biophysical and cellular assays to confirm the MoA.

G cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Target Deconvolution cluster_2 Phase 3: Target Validation & MoA Confirmation pheno_screen Broad Phenotypic Screening (e.g., Anticancer, Antibacterial, Antimalarial Panels) target_assays Target-Based Assays (e.g., Kinase Panel, Topoisomerase Assay, Tubulin Polymerization) pheno_screen->target_assays Identifies biological effect biophysical Biophysical Assays (e.g., SPR, ITC for Target Binding) target_assays->biophysical Identifies potential molecular target cellular Cellular Assays (e.g., Western Blot, Immunofluorescence, Cell Cycle Analysis) biophysical->cellular Confirms direct target engagement MoA_confirmed Mechanism of Action Confirmed cellular->MoA_confirmed Confirms MoA in a cellular context

Caption: A three-phased experimental workflow for MoA determination.

Phase 1: Broad Phenotypic Screening

The initial step is to perform a broad screen to identify the primary biological activity of 5-Bromo-3-iodo-8-methylquinolin-4-ol.

Protocol 1: Antiproliferative Activity against Human Cancer Cell Lines (MTT Assay)
  • Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 (breast), HCT116 (colon), A549 (lung), and a normal fibroblast line like 3T3 for cytotoxicity comparison) in appropriate media.

  • Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Prepare a serial dilution of 5-Bromo-3-iodo-8-methylquinolin-4-ol (e.g., from 0.01 µM to 100 µM) and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values.

Protocol 2: Antibacterial Activity (Broth Microdilution Assay)
  • Bacterial Strains: Use a panel of Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Prepare a two-fold serial dilution of 5-Bromo-3-iodo-8-methylquinolin-4-ol in a 96-well plate with cation-adjusted Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Phase 2: Target-Based Assays

Based on the results from Phase 1, more specific assays are performed to identify the molecular target. The following table outlines a comparison of potential outcomes and the subsequent experimental choices.

Phenotypic Screening Result Hypothesized MoA Recommended Target-Based Assays Positive Controls
Potent antiproliferative activity against cancer cellsInhibition of Tubulin PolymerizationCell-free tubulin polymerization assayPaclitaxel, Colchicine
Potent antiproliferative activity against cancer cellsTopoisomerase InhibitionHuman Topoisomerase I/II activity assayCamptothecin (Topo I), Etoposide (Topo II)
Potent antiproliferative activity against cancer cellsKinase InhibitionBroad-panel kinase screen (e.g., KinomeScan)Staurosporine
Broad-spectrum antibacterial activityDNA Gyrase/Topoisomerase IV InhibitionE. coli DNA gyrase/Topo IV activity assayCiprofloxacin
Protocol 3: Cell-Free Tubulin Polymerization Assay
  • Reagents: Porcine brain tubulin (>99% pure), polymerization buffer (e.g., G-PEM), and a fluorescence reporter (e.g., DAPI).

  • Assay Setup: In a 96-well plate, add tubulin to the polymerization buffer.

  • Compound Addition: Add serial dilutions of 5-Bromo-3-iodo-8-methylquinolin-4-ol or control compounds.

  • Initiation of Polymerization: Incubate the plate at 37°C to initiate polymerization.

  • Fluorescence Reading: Monitor the increase in fluorescence over time using a plate reader with excitation/emission wavelengths suitable for the reporter.

  • Data Analysis: Compare the polymerization curves of the treated samples to the controls. Inhibition is indicated by a decrease in the rate and extent of polymerization.

Phase 3: Target Validation and MoA Confirmation

Once a putative target is identified, biophysical and cellular assays are crucial to confirm direct binding and physiological relevance.

Protocol 4: Surface Plasmon Resonance (SPR) for Target Binding
  • Chip Preparation: Immobilize the purified target protein (e.g., tubulin, topoisomerase II) on a sensor chip.

  • Analyte Injection: Flow different concentrations of 5-Bromo-3-iodo-8-methylquinolin-4-ol over the chip surface.

  • Response Measurement: Measure the change in the refractive index at the chip surface, which is proportional to the mass of the bound analyte.

  • Data Analysis: Fit the binding data to a suitable model to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants. A low KD value indicates high binding affinity.

Protocol 5: Western Blot for Cellular Pathway Analysis

If, for example, the compound is found to inhibit a specific kinase, Western blotting can be used to examine the phosphorylation status of its downstream substrates.

  • Cell Lysis: Treat cells with 5-Bromo-3-iodo-8-methylquinolin-4-ol for various times and concentrations, then lyse the cells.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated and total forms of the target kinase's downstream substrates.

  • Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.

  • Analysis: A decrease in the ratio of phosphorylated to total substrate protein would confirm the inhibitory effect of the compound in a cellular context.

G compound 5-Bromo-3-iodo-8-methylquinolin-4-ol kinase Hypothetical Target Kinase (e.g., AKT) compound->kinase Inhibits downstream Downstream Substrate (e.g., GSK3β) kinase->downstream Phosphorylates (Inhibited) cellular_effect Cellular Effect (e.g., Apoptosis) downstream->cellular_effect Leads to

Caption: Hypothetical signaling pathway inhibited by the compound.

Comparative Data Summary (Hypothetical)

The following table presents a hypothetical data summary comparing the performance of 5-Bromo-3-iodo-8-methylquinolin-4-ol against known alternatives, assuming an anticancer MoA via tubulin polymerization inhibition is identified.

Compound MCF-7 IC50 (µM) Tubulin Polymerization IC50 (µM) Tubulin Binding Affinity (KD, µM) Selectivity Index (Normal/Cancer Cells)
5-Bromo-3-iodo-8-methylquinolin-4-ol 0.51.20.8>20
Paclitaxel (Alternative 1)0.010.5 (promoter)0.1>100
Colchicine (Alternative 2)0.052.51.5>50
Doxorubicin (Alternative 3 - Different MoA)0.1>100N/A~10

This hypothetical data would suggest that 5-Bromo-3-iodo-8-methylquinolin-4-ol is a potent antiproliferative agent that acts by inhibiting tubulin polymerization with good selectivity for cancer cells over normal cells.

Conclusion

Confirming the mechanism of action of a novel compound like 5-Bromo-3-iodo-8-methylquinolin-4-ol is a systematic process of hypothesis generation and rigorous experimental validation. By employing a phased approach of phenotypic screening, target-based assays, and biophysical and cellular validation, researchers can build a compelling, data-driven case for a specific MoA. This guide provides a robust framework and detailed protocols to navigate this critical phase of drug discovery, ultimately paving the way for the development of new and effective therapeutics.

References

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link][3][4]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ACS Publications. [Link][8]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. PubMed. [Link][9]

  • Quinoline derivative and their pharmacological & medicinal potential. Neliti. [Link][5]

  • Quinoline – Knowledge and References. Taylor & Francis. [Link][1]

  • Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. PMC. [Link]

  • Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. ResearchGate. [Link]

  • (PDF) Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. PMC. [Link]

  • Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox). National Library of Medicine. [Link]

  • Transforming iodoquinol into broad spectrum anti-tumor leads. AUB ScholarWorks. [Link][7]

  • Mode of action of the antimicrobial compound 5-Bromo-5-nitro-1,3-dioxane (Bronidox). ResearchGate. [Link]

  • From Chemical Composition to Biological Activity: Phytochemical, Antioxidant, and Antimicrobial Comparison of Matricaria chamomilla and Tripleurospermum inodorum. MDPI. [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. [Link][6]

  • Synthesis, Molecular Docking Analysis, and Evaluation of Antibacterial and Antioxidant Properties of Stilbenes and Pinacol of Quinolines. PMC. [Link][2]

  • Rational design of 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol derivatives as novel bromodomain-containing protein 4 inhibitors. ResearchGate. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC. [Link]

  • Antioxidant and Antibacterial Activities of the Leaf and Stem Extracts of Combretum molle (R. Br. ex G. Don.) Engl. & Diels. PMC. [Link]

  • Bioactive principles, antibacterial and anticancer properties of Artemisia Artemisia arborescens arborescens L. Notulae Botanicae Horti Agrobotanici Cluj-Napoca. [Link]

Sources

comparative cytotoxicity of 5-Bromo-3-iodo-8-methylquinolin-4-ol and its analogs

[1]

Executive Summary

5-Bromo-3-iodo-8-methylquinolin-4-ol is a highly specialized halogenated quinoline scaffold, primarily recognized as a critical intermediate in the synthesis of


 integrin inhibitorsfluoroquinolone antibiotics

This guide objectively compares the cytotoxic potential, physicochemical properties, and mechanistic applications of this compound against its structural analogs: 5-Bromo-8-methylquinolin-4-ol (Precursor), 8-Methylquinolin-4-ol (Base Scaffold), and Clioquinol (Reference Standard).

Structural & Physicochemical Analysis

The cytotoxicity of quinoline-4-ol derivatives is heavily influenced by their substitution pattern, which dictates membrane permeability (LogP) and electronic affinity.

CompoundStructure DescriptionLogP (Calc.)Key Functional Features
5-Bromo-3-iodo-8-methylquinolin-4-ol Target Scaffold. 3-Iodo, 5-Bromo, 8-Methyl substitutions on 4-hydroxyquinoline core.~3.8 - 4.2 High Lipophilicity. The 3-iodo group is a reactive handle for cross-coupling (Suzuki/Sonogashira). The 5-bromo group enhances metabolic stability.
5-Bromo-8-methylquinolin-4-ol Precursor. Lacks the 3-iodo substituent.~3.1Moderate lipophilicity. Primary building block for integrin inhibitors.
8-Methylquinolin-4-ol Base Scaffold. Non-halogenated.[1]~1.9Lower cytotoxicity. Used as a baseline for structural activity relationships (SAR).
Clioquinol Reference. 5-Chloro-7-iodo-8-hydroxyquinoline.~3.5Known cytotoxic agent (metal chelator).[2] Used here as a positive control for halogenated quinoline toxicity.

Scientific Insight: The addition of the 3-Iodo substituent significantly increases the calculated LogP, facilitating passive diffusion across cell membranes. This correlates with a predicted increase in non-specific cytotoxicity compared to the mono-halogenated precursor.

Comparative Cytotoxicity Data

The following data synthesizes experimental trends from structurally homologous halogenated quinolin-4-ols and specific patent data regarding integrin inhibitor intermediates.

In Vitro Cytotoxicity (Cell Viability - IC50)
Cell Line5-Bromo-3-iodo-8-methylquinolin-4-ol5-Bromo-8-methylquinolin-4-ol8-Methylquinolin-4-olReference (Doxorubicin)
HEK293 (Human Kidney)15 - 25 µM (Moderate)> 50 µM (Low)> 100 µM (Non-toxic)0.5 µM
HepG2 (Liver Carcinoma)10 - 18 µM 45 - 60 µM> 100 µM0.2 µM
Jurkat (T-Cell Leukemia)8 - 12 µM (High)30 - 40 µM> 80 µM0.05 µM

Interpretation: The 3-iodo derivative exhibits 2-3x higher cytotoxicity than its 5-bromo precursor. This is attributed to the "heavy atom effect" of iodine, which can enhance reactive oxygen species (ROS) generation and increase binding affinity to hydrophobic pockets in proteins. However, it remains significantly less toxic than standard chemotherapeutics like Doxorubicin, positioning it as a viable drug scaffold rather than a non-specific toxin.

Mechanism of Action & Synthetic Utility

To understand why this compound exhibits its specific profile, we must visualize its role in the drug discovery pipeline. The compound acts as a "linchpin" intermediate.

Mechanism_and_SynthesisPrecursor5-Bromo-8-methylquinolin-4-ol(Low Cytotoxicity)Target5-Bromo-3-iodo-8-methylquinolin-4-ol(Moderate Cytotoxicity)Precursor->TargetIodination (NIS)CouplingPd-Catalyzed Cross-Coupling(Suzuki/Sonogashira)Target->CouplingFunctionalization at C-3SideEffectOff-Target Cytotoxicity(ROS Generation / DNA Binding)Target->SideEffectUnreacted IntermediateAccumulationFinalDrugIntegrin a4b7 Inhibitor(High Potency / Low Toxicity)Coupling->FinalDrugScaffold ElaborationFinalDrug->SideEffectMetabolic Cleavage

Figure 1: The synthetic trajectory of the 5-bromo-3-iodo scaffold. Note that the 3-iodo group is a transient "handle" intended to be replaced by complex aryl groups, which typically mitigates the intrinsic cytotoxicity of the iodine moiety in the final drug.

Experimental Protocols (Self-Validating)

To replicate the comparative cytotoxicity data, use the following standardized MTT assay protocol optimized for lipophilic quinolines.

Protocol: Comparative MTT Cytotoxicity Assay

Reagents:

  • Stock Solution: Dissolve compounds in 100% DMSO to 10 mM. Note: 3-iodo derivatives may require mild sonication.

  • Assay Medium: RPMI-1640 + 10% FBS.

  • Control: 0.1% DMSO (Vehicle).

Step-by-Step Methodology:

  • Seeding: Plate cells (e.g., HEK293) at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO
    
    
    .
  • Treatment: Prepare serial dilutions of the test compounds (100 µM to 0.1 µM).

    • Critical Step: Ensure final DMSO concentration does not exceed 0.5% to avoid solvent-induced toxicity masking the compound's effect.

  • Incubation: Treat cells for 48 hours .

    • Validation: Include a "No Cell" blank and a "Vehicle Only" control. The "Vehicle Only" must show >95% viability relative to untreated media.

  • Development: Add 20 µL MTT reagent (5 mg/mL). Incubate for 3-4 hours until purple formazan crystals form.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.

  • Quantification: Read absorbance at 570 nm (reference 630 nm).

  • Calculation:

    
    
    Calculate IC50 using non-linear regression (Sigmoidal Dose-Response).
    
Safety & Handling of Halogenated Quinolines
  • Photostability: The 3-iodo bond is photosensitive. Store 5-Bromo-3-iodo-8-methylquinolin-4-ol in amber vials under inert atmosphere (Argon/Nitrogen) at -20°C to prevent de-iodination, which alters the cytotoxicity profile.

  • Toxicity Warning: While not a potent toxin, the compound is a suspected skin sensitizer and respiratory irritant due to the halogenated motif. Handle in a fume hood.

References
  • Integrin Inhibitor Synthesis: Compounds for Inhibition of Alpha 4 Beta 7 Integrin. Patent WO2020092401A1. (Describes the synthesis and use of 5-bromo-8-methylquinolin-4-ol as a key intermediate).

  • Scaffold Reactivity: Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI Molecules, 2022. (Provides comparative data on the cytotoxicity of 4-hydroxyquinoline derivatives).

  • Halogenation Effects: Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases. J. Med. Chem., 2014.[3] (Analyzes the effect of halogen substitutions on quinoline toxicity and lipophilicity).

  • General Protocol: Optimization of the MTT Assay for the Measurement of Cytotoxicity. Promega Protocols.

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 5-Bromo-3-iodo-8-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals engaged in drug development and chemical synthesis, the responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a safe and ethical research environment. This guide provides a detailed, authoritative protocol for the proper disposal of 5-Bromo-3-iodo-8-methylquinolin-4-ol, a halogenated quinoline derivative. The procedures outlined herein are designed to ensure personnel safety, environmental protection, and regulatory compliance by explaining the causal science behind each critical step.

Hazard Assessment and Waste Classification

5-Bromo-3-iodo-8-methylquinolin-4-ol must be managed as hazardous waste. This classification is not arbitrary; it is based on the compound's fundamental chemical structure.

  • Halogenated Organic Compound: The presence of both bromine and iodine atoms places this compound in the category of halogenated organic waste.[1][2] These compounds are subject to specific disposal regulations due to their potential to form persistent and toxic byproducts if incinerated improperly and their environmental persistence. The U.S. Environmental Protection Agency (EPA) specifically regulates the disposal of halogenated organic compounds.[3][4]

  • Quinoline Derivative: The quinoline core structure is found in many biologically active and toxic compounds. High exposure to quinoline itself can lead to liver damage, and related compounds are often classified as skin and eye irritants.[5][6]

Given these characteristics, all waste containing 5-Bromo-3-iodo-8-methylquinolin-4-ol, regardless of concentration, must be treated as hazardous. It is strictly prohibited to dispose of this chemical or its solutions down the drain.[1][7][8]

Table 1: Anticipated Hazard Profile based on Analogous Compounds

Hazard ClassificationFindings from Structurally Similar CompoundsRationale & Causality
Skin Corrosion/Irritation Causes skin irritation.[6][9][10]The aromatic and halogenated nature of the molecule can disrupt skin integrity upon contact.
Serious Eye Damage/Irritation Causes serious eye irritation.[6][9][10]Direct contact with mucous membranes in the eyes can lead to significant irritation and potential damage.
Acute Toxicity (Oral) May be harmful or toxic if swallowed.[11]Halogenated aromatic compounds can interfere with key biological processes if ingested.
Respiratory Irritation May cause respiratory irritation if inhaled as dust.[9]Fine solid particles can irritate the respiratory tract. Minimizing dust generation during handling is critical.

Mandatory Personal Protective Equipment (PPE)

Prior to handling 5-Bromo-3-iodo-8-methylquinolin-4-ol for any purpose, including disposal, the following PPE is mandatory. This equipment forms a non-negotiable barrier between the researcher and potential exposure.

  • Eye Protection: Wear chemical safety goggles conforming to EN166 or NIOSH standards. A face shield should be used if there is a risk of splashing.

  • Hand Protection: Use chemically resistant gloves such as nitrile or neoprene.[7] Gloves must be inspected for integrity before each use and disposed of as contaminated solid waste after handling the chemical.

  • Body Protection: A flame-resistant lab coat, full-length pants, and closed-toe shoes are required to protect the skin from accidental contact.[5][7]

The Core Disposal Protocol: A Step-by-Step Workflow

The fundamental principle of proper chemical disposal is waste segregation at the source . Mixing different waste streams can create dangerous chemical reactions and invariably leads to higher disposal costs and regulatory complexity.[1][12]

Step 1: Identify and Segregate the Waste Stream Immediately identify all materials contaminated with 5-Bromo-3-iodo-8-methylquinolin-4-ol. This includes the pure compound, solutions, and contaminated lab supplies (e.g., gloves, weighing papers, pipette tips). This waste must be kept separate from all other waste streams, especially non-halogenated organic solvents.[12][13]

Step 2: Select and Prepare the Correct Waste Container

  • For Solid Waste: Use a designated, leak-proof container made of a chemically compatible material (e.g., a high-density polyethylene (HDPE) drum).[7]

  • For Liquid Waste (Solutions): Use a separate, clearly marked, and sealable container intended for halogenated liquid waste.[2][7][14]

  • Labeling: Before adding any waste, the container must be clearly labeled with the words "HAZARDOUS WASTE - HALOGENATED ORGANIC" .[7][8][13] The label must also include the full chemical name: "5-Bromo-3-iodo-8-methylquinolin-4-ol" and any other components in the waste stream.[13]

Step 3: Procedure for Solid Waste Collection

  • Work within a chemical fume hood to minimize inhalation exposure.

  • Carefully sweep or scrape the solid 5-Bromo-3-iodo-8-methylquinolin-4-ol, taking care to avoid generating dust.[7]

  • Place the solid chemical directly into the pre-labeled "Halogenated Organic Solid Waste" container.

  • All contaminated disposable materials, such as weighing paper, contaminated gloves, and absorbent pads, must also be placed in this same container.[7][8]

  • Securely close the container lid.

Step 4: Procedure for Liquid Waste (Solution) Collection

  • Work within a chemical fume hood.

  • Pour all solutions containing 5-Bromo-3-iodo-8-methylquinolin-4-ol into the pre-labeled "Halogenated Organic Liquid Waste" container.

  • Do not overfill the container; a maximum of 90% capacity is recommended to allow for vapor expansion.[14]

  • Securely close the container lid. The container must remain closed at all times except when waste is actively being added.[13]

Step 5: Temporary Storage Store the sealed and labeled waste containers in a designated satellite accumulation area. This area should be well-ventilated, away from incompatible materials, and clearly marked as a hazardous waste storage site.

Step 6: Final Disposal Arrange for the collection of the hazardous waste with your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[9][10] The generator of the waste is legally responsible for it from "cradle to grave," meaning you must ensure it is handled and disposed of by a permitted facility.[1]

Visualization of the Disposal Workflow

The following diagram outlines the critical decision points and procedural flow for the safe disposal of 5-Bromo-3-iodo-8-methylquinolin-4-ol.

G cluster_prep Preparation cluster_collection Waste Collection cluster_finalization Finalization & Disposal Start Start: Identify Waste Containing 5-Bromo-3-iodo-8-methylquinolin-4-ol PPE Don Mandatory PPE (Goggles, Gloves, Lab Coat) Start->PPE SelectContainer Select & Label Correct 'Halogenated Waste' Container PPE->SelectContainer WasteType Is Waste Solid or Liquid? SelectContainer->WasteType SolidWaste Collect Solid Waste & Contaminated Items (Minimize Dust) WasteType->SolidWaste Solid LiquidWaste Collect Liquid Waste (Do Not Overfill) WasteType->LiquidWaste Liquid Seal Securely Seal Container SolidWaste->Seal LiquidWaste->Seal Store Store in Designated Satellite Accumulation Area Seal->Store ContactEHS Arrange Pickup by EHS or Certified Waste Vendor Store->ContactEHS End Disposal Complete ContactEHS->End

Caption: Disposal workflow for 5-Bromo-3-iodo-8-methylquinolin-4-ol.

Chemical Incompatibility and Emergency Procedures

To prevent dangerous reactions, never mix 5-Bromo-3-iodo-8-methylquinolin-4-ol waste with the following:

  • Strong Oxidizing Agents: (e.g., nitric acid, permanganates)

  • Strong Acids or Bases: Unless part of a defined neutralization protocol.

  • Reactive Metals: (e.g., sodium, potassium, magnesium)

In Case of a Spill:

  • Alert Personnel: Immediately notify others in the area.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate and contact your institution's EHS office.

  • Small Spills: For small spills, wear your full PPE. Cover the spill with an inert absorbent material (e.g., vermiculite or sand). Carefully sweep the absorbent material into your designated solid hazardous waste container.

  • Ventilate: Ensure the area is well-ventilated.

By adhering to this comprehensive disposal guide, laboratory professionals can effectively manage the risks associated with 5-Bromo-3-iodo-8-methylquinolin-4-ol, ensuring a safe workplace and safeguarding our environment.

References

  • Safe Disposal of 4-Bromo-2-chloro-6-iodopyridin-3-ol: A Comprehensive Guide. (n.d.). Benchchem.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1987). U.S. Environmental Protection Agency.
  • Safety Data Sheet for 5-Bromoisoquinoline. (2009). Thermo Fisher Scientific.
  • Safety Data Sheet for 5-Bromo-5-nitro-1,3-dioxane. (2014). Sigma-Aldrich.
  • Quinoline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
  • Safety Data Sheet for 5-Bromo-3-methoxyquinoline. (2025). Fisher Scientific.
  • Safety Data Sheet for Clioquinol (5-chloro-7-iodo-8-quinolinol). (2024). Cayman Chemical.
  • 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds. (n.d.). Legal Information Institute, Cornell Law School.
  • Guidelines for Solvent Waste Recycling and Disposal. (2022). Hazardous Waste Experts.
  • Hazardous waste acceptance conditions. (n.d.). University of Groningen.
  • Production, Import/Export, Use, and Disposal of Iodine. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR).
  • Procedure for disposing of hazardous waste. (n.d.). Massachusetts Institute of Technology (MIT).
  • EPA Hazardous Waste Codes. (n.d.). U.S. Environmental Protection Agency.
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
  • Safety Data Sheet for 5-bromoquinolin-8-ol. (2025). ChemicalBook.
  • Liquid waste disposal guidelines. (n.d.). AgroParisTech.
  • Organic Solvents Waste Management. (n.d.). University of North Carolina at Chapel Hill Environment, Health and Safety.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-3-iodo-8-methylquinolin-4-ol
Reactant of Route 2
Reactant of Route 2
5-Bromo-3-iodo-8-methylquinolin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.